2-(4-Aminophenyl)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-aminophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSVLKAIDMAXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951351 | |
| Record name | 2-(4-Aminophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28694-90-8 | |
| Record name | 4-Amino-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28694-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028694908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-Aminophenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-(4-aminophenyl)propanenitrile, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and materials science.[1][2] This document details experimental protocols, presents key physical and spectroscopic data, and illustrates the synthetic and analytical workflows.
Introduction
This compound, with the chemical formula C₉H₁₀N₂ and CAS number 28694-90-8, is an organic compound featuring a phenyl ring substituted with an amino group and a propanenitrile group.[1] The presence of both a nucleophilic amino group and a reactive nitrile group makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] Its potential biological activities, such as antimicrobial and anticancer properties, are also areas of research interest.[1]
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the reduction of its nitro precursor, 2-(4-nitrophenyl)propanenitrile.[1] This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-based reductions being common choices.
Synthetic Pathway: Reduction of 2-(4-nitrophenyl)propanenitrile
The overall synthetic scheme involves the chemical reduction of the nitro group to an amine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction using Iron Powder
This protocol is adapted from a similar reduction of a related nitro compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-nitrophenyl)propanenitrile (1 equivalent), iron powder (2-4 equivalents), and a 10% aqueous solution of ammonium chloride (0.1-0.3 equivalents).
-
Solvent Addition: Add 75% ethanol (7.8-10 v/v with respect to the starting material).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the iron and iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield this compound.
Characterization of this compound
The identity and purity of the synthesized compound are confirmed through various analytical techniques, including the determination of physical properties and spectroscopic analysis.
Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Melting Point | 55-57 °C | [2][4] |
| Boiling Point | 306.1 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of the molecule.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer at room temperature.
Expected Spectral Data (based on analogous compounds): [5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.6-7.4 | Multiplet | Aromatic protons |
| ¹H | ~4.0 | Quartet | Methine proton (CH) |
| ¹H | ~3.5 | Broad singlet | Amino protons (NH₂) |
| ¹H | ~1.5 | Doublet | Methyl protons (CH₃) |
| ¹³C | 118-120 | - | Nitrile carbon (C≡N) |
| ¹³C | 110-150 | - | Aromatic carbons |
| ¹³C | 30-40 | - | Methine carbon (CH) |
| ¹³C | 15-25 | - | Methyl carbon (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch (amine) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~2240 | C≡N stretch (nitrile)[5] |
| ~1600, ~1500 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Expected Data:
| Parameter | Value |
| Molecular Ion [M]⁺ (for EI) or [M+H]⁺ (for ESI) | m/z ≈ 146 or 147 |
Conclusion
This guide outlines a reliable method for the synthesis of this compound via the reduction of its nitro precursor. The detailed characterization protocols provide a framework for confirming the structure and purity of the final product. The combination of these synthetic and analytical techniques is crucial for ensuring the quality of this important chemical intermediate for its various applications in research and development.
References
- 1. Buy this compound | 28694-90-8 [smolecule.com]
- 2. This compound | 28694-90-8 | Benchchem [benchchem.com]
- 3. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 4. 2-(4-aminophenyl)propiononitrile CAS#: 28694-90-8 [amp.chemicalbook.com]
- 5. 3-[(2-Aminophenyl)(methyl)amino]propanenitrile|CAS 1019459-59-6 [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Aminophenyl)propanenitrile, a molecule of interest in medicinal chemistry and materials science. This document details available data on its chemical and physical characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential biological activities.
Core Physicochemical Properties
This compound, with the CAS number 28694-90-8, is an aromatic nitrile featuring a primary amine.[1][2] Its structure combines the reactive functionalities of an aryl amine and a nitrile group, making it a versatile intermediate in organic synthesis.[2] The key physicochemical properties are summarized in the tables below. Data for the closely related compound 2-(4-aminophenyl)acetonitrile is included for comparison where direct data for the target compound is unavailable.
Table 1: General and Physical Properties
| Property | Value for this compound | Value for 2-(4-Aminophenyl)acetonitrile (for comparison) | Reference |
| Molecular Formula | C₉H₁₀N₂ | C₈H₈N₂ | [2] |
| Molecular Weight | 146.19 g/mol | 132.16 g/mol | [2] |
| CAS Number | 28694-90-8 | 3544-25-0 | [2] |
| Appearance | Not specified | Light yellow crystalline substance | [3] |
| Melting Point | 55-57 °C | 45-48 °C | [4] |
| Boiling Point | 306.1 °C at 760 mmHg | 312 °C at 760 mmHg | [3][4] |
| Density | 1.081 g/cm³ | 1.1 g/cm³ | [3][4] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value for this compound | Value for 2-(4-Aminophenyl)acetonitrile (for comparison) | Reference |
| Water Solubility | Data not available | Slightly soluble | [3] |
| Organic Solvent Solubility | Data not available | Miscible with ether, alcohol | [3] |
| Predicted pKa (basic) | Estimated ~4-5 (aniline moiety) | Data not available | |
| Predicted logP | Data not available | 0.17 | [3] |
Experimental Protocols
Synthesis: Catalytic Hydrogenation of 2-(4-Nitrophenyl)propanenitrile
A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 2-(4-nitrophenyl)propanenitrile.[2]
Reaction:
NO₂-C₆H₄-CH(CH₃)CN + 3H₂ → NH₂-C₆H₄-CH(CH₃)CN + 2H₂O
Materials:
-
2-(4-Nitrophenyl)propanenitrile
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)propanenitrile in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature (25-30°C).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
Characterization of this compound is typically performed using standard analytical techniques to confirm its structure and purity.[2]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the methine proton adjacent to the nitrile group, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic ring, the nitrile carbon (typically downfield), the methine carbon, and the methyl carbon.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should correspond to the molecular weight of this compound (146.19 g/mol ).[2] Common fragmentation patterns for aminonitriles involve cleavage alpha to the amine and nitrile groups.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, its structural motifs are present in molecules with known biological activities.
Potential Anticancer Activity
Structurally related 2-(4-aminophenyl)benzothiazoles have shown potent and selective anticancer activity.[1][5] While the exact mechanism is still under investigation, some studies on related aminobenzothiazole derivatives suggest interference with critical signaling pathways in cancer cells, such as the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[6] A plausible mechanism of action could involve the inhibition of key kinases within this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Potential Antimicrobial Activity
Nitrile-containing compounds can exhibit antimicrobial properties. The mechanism of action often involves the enzymatic degradation of the nitrile group within the microbial cell.[7] This can occur via two main pathways: direct hydrolysis to a carboxylic acid and ammonia by a nitrilase, or a two-step process involving hydration to an amide by a nitrile hydratase, followed by hydrolysis to a carboxylic acid and ammonia by an amidase.[7] The accumulation of these metabolic products can disrupt cellular processes and lead to microbial cell death.
References
- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
Spectral Analysis of 2-(4-Aminophenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Aminophenyl)propanenitrile, a molecule of interest in organic synthesis and pharmaceutical development. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Chemical Formula: C₉H₁₀N₂
-
Molecular Weight: 146.19 g/mol
-
CAS Number: 28694-90-8[1]
-
SMILES: CC(C#N)C1=CC=C(C=C1)N
Spectral Data
While specific experimental spectra for this compound are not widely available in public spectral databases, the expected spectral characteristics can be reliably predicted based on the functional groups present in the molecule: a p-substituted benzene ring, a primary amine group, a nitrile group, and an aliphatic methine and methyl group. The following tables summarize these expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Doublet | 2H | Aromatic Protons (ortho to -CH(CN)CH₃) |
| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic Protons (ortho to -NH₂) |
| ~ 4.0 - 4.5 (broad) | Singlet | 2H | -NH₂ |
| ~ 3.8 - 4.0 | Quartet | 1H | -CH(CN)CH₃ |
| ~ 1.5 - 1.7 | Doublet | 3H | -CH(CN)CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 145 - 150 | Aromatic Carbon (-C-NH₂) |
| ~ 128 - 130 | Aromatic Carbons (ortho to -CH(CN)CH₃) |
| ~ 125 - 128 | Aromatic Carbon (-C-CH(CN)CH₃) |
| ~ 118 - 122 | Nitrile Carbon (-C≡N) |
| ~ 114 - 116 | Aromatic Carbons (ortho to -NH₂) |
| ~ 30 - 35 | Methine Carbon (-CH(CN)CH₃) |
| ~ 18 - 22 | Methyl Carbon (-CH(CN)CH₃) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Vibration |
| 3450 - 3250 | Medium | N-H stretch (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2240 | Sharp, Medium-Strong | C≡N stretch of the nitrile group |
| 1630 - 1580 | Strong | N-H bend of the primary amine |
| 1600 - 1450 | Medium-Strong | C=C stretch of the aromatic ring |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 146 | Molecular ion peak [M]⁺ |
| 131 | Loss of a methyl group (-CH₃) from the molecular ion |
| 119 | Loss of a hydrogen cyanide molecule (-HCN) from the molecular ion |
| 92 | Fragment corresponding to the aminophenyl moiety |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 10-12 ppm is used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A spectral width of approximately 200-220 ppm is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A few milligrams of the solid sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path, and the sample spectrum is recorded.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).
-
-
Data Acquisition (EI):
-
A small amount of the sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis and characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 2-(4-Aminophenyl)propanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Aminophenyl)propanenitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure, general solubility principles for nitriles and aromatic amines, and a detailed experimental protocol for determining quantitative solubility.
Core Compound Information
| Parameter | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 28694-90-8[1][2][3] |
| Molecular Formula | C₉H₁₀N₂[1][2] |
| Molecular Weight | 146.19 g/mol [1] |
| Melting Point | 55-57ºC[4] |
| Appearance | Light brown to off-white solid |
Predicted Qualitative Solubility
The solubility of this compound is governed by its molecular structure, which contains a polar amino group (-NH₂), a polar nitrile group (-C≡N), and a largely nonpolar phenyl ring and propane backbone. The presence of the amino and nitrile groups suggests that the compound will be more soluble in polar solvents.[5] The amino group can act as a hydrogen bond donor, and the nitrogen in the nitrile group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Low to Moderate | The amino and nitrile groups can form hydrogen bonds with the solvent. However, the nonpolar phenyl ring may limit high solubility, especially in water. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar nitrile and amino groups, and the organic nature of the solvents will accommodate the nonpolar parts of the molecule. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule due to the amino and nitrile groups will likely result in poor solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Experimental Workflow:
Caption: Isothermal shake-flask method workflow.
3. Detailed Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for a few hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent or a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Solubility Calculation: Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.
Synthetic Pathway Visualization
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, a related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key intermediate for quinoline inhibitors. The general synthetic logic often involves the modification of a precursor molecule.
Caption: Synthesis of a quinoline inhibitor intermediate.[6]
This diagram illustrates a key reaction step where an aminophenylnitrile derivative is used in a substitution reaction to form a more complex molecule, highlighting its role as a building block in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(4-aminophenyl)propanenitrile, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams for the key synthetic pathways.
Introduction
This compound, with the chemical formula C₉H₁₀N₂, is a versatile bifunctional molecule featuring both a primary aromatic amine and a nitrile group.[1] This unique combination of reactive sites makes it a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. The principal strategies for its synthesis revolve around two core transformations: the reduction of a nitro group precursor and the alkylation of a substituted acetonitrile.[2] This guide will delve into the specifics of these methodologies.
Synthetic Pathways and Starting Materials
The most prevalent and well-documented methods for the synthesis of this compound begin with precursors that are subsequently transformed into the final product. The two main strategies are:
-
Reduction of 2-(4-Nitrophenyl)propanenitrile: This is a widely used and efficient method that involves the reduction of the nitro group of the corresponding nitro-substituted precursor.[2] This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid systems being the most common.
-
Alkylation of 4-Nitrophenylacetonitrile followed by Reduction: This two-step approach first introduces the methyl group at the alpha position to the nitrile, followed by the reduction of the nitro group.
I. Reduction of 2-(4-Nitrophenyl)propanenitrile
This is a direct and often high-yielding approach to the target molecule. The starting material, 2-(4-nitrophenyl)propanenitrile, can be synthesized via the alkylation of 4-nitrophenylacetonitrile.
A. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[2] The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)propanenitrile in a solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on carbon (Pd/C) or Raney Nickel to the solution.[3][4]
-
Hydrogenation: The vessel is then purged with nitrogen and subsequently charged with hydrogen gas to a pressure of 1-4 atmospheres.[1]
-
Reaction Conditions: The reaction mixture is stirred vigorously at a temperature of 25-35°C for a period of 2-6 hours, or until the uptake of hydrogen ceases.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
B. Metal-Acid Reduction
The use of metals like iron or zinc in the presence of an acid provides a classic and cost-effective method for nitro group reduction.[3][5]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(4-nitrophenyl)propanenitrile in a mixture of ethanol and water, add iron powder.[5][6]
-
Acid Addition: To this suspension, add a catalytic amount of a mineral acid like hydrochloric acid or an organic acid such as acetic acid.[5]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100°C) and stirred for 2-4 hours.[5]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the iron residues. The filtrate is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate the product.[5][7]
-
Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
II. Two-Step Synthesis from 4-Nitrophenylacetonitrile
This pathway involves the initial synthesis of the precursor 2-(4-nitrophenyl)propanenitrile from the more readily available 4-nitrophenylacetonitrile, followed by its reduction.
A. Alkylation of 4-Nitrophenylacetonitrile
The introduction of a methyl group at the α-position of 4-nitrophenylacetonitrile is a key step in this route.
Experimental Protocol:
-
Base Treatment: In a suitable reaction vessel, dissolve 4-nitrophenylacetonitrile in a dry aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to generate the carbanion.
-
Alkylation: To the resulting solution, add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise while maintaining the low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 2-(4-nitrophenyl)propanenitrile is then purified by column chromatography.
B. Reduction of 2-(4-Nitrophenyl)propanenitrile
The 2-(4-nitrophenyl)propanenitrile obtained from the alkylation step can then be reduced to this compound using either of the methods described in Section I (Catalytic Hydrogenation or Metal-Acid Reduction).
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1A: Catalytic Hydrogenation | Route 1B: Metal-Acid Reduction | Route 2: Two-Step Synthesis |
| Starting Material | 2-(4-Nitrophenyl)propanenitrile | 2-(4-Nitrophenyl)propanenitrile | 4-Nitrophenylacetonitrile |
| Key Reagents | H₂, Pd/C or Raney Ni | Fe, HCl or AcOH | 1. NaH, CH₃I2. H₂, Pd/C or Fe, HCl |
| Typical Yield | High (>90%) | Good (70-85%) | Moderate to Good (overall) |
| Purity of Product | Generally high | Good, may require purification | Good, requires purification after each step |
| Reaction Conditions | Mild (25-35°C, 1-4 atm) | Elevated temperature (reflux) | Step 1: Low to ambient temp.Step 2: Varies |
| Advantages | Clean reaction, high yield, mild conditions | Cost-effective reagents | Readily available starting material |
| Disadvantages | Cost of catalyst, specialized equipment | Stoichiometric metal waste, work-up | Two-step process, use of strong base |
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described synthetic pathways.
Caption: Synthetic routes starting from 2-(4-Nitrophenyl)propanenitrile.
Caption: Two-step synthesis starting from 4-Nitrophenylacetonitrile.
References
- 1. Buy this compound | 28694-90-8 [smolecule.com]
- 2. This compound | 28694-90-8 | Benchchem [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
2-(4-Aminophenyl)propanenitrile: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)propanenitrile is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a wide array of complex organic structures. Its unique architecture, featuring a nucleophilic aromatic amine and a versatile nitrile group, allows for a diverse range of chemical transformations, making it a key building block in the development of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and spectroscopic data to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in organic synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| CAS Number | 28694-90-8 | |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR (Infrared) | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹ for saturated nitriles), and C-H and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | Data not available in search results. |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)propanenitrile. This reduction selectively converts the nitro group to a primary amine while leaving the nitrile functionality intact.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds to primary amines.
Materials:
-
2-(4-Nitrophenyl)propanenitrile
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol (95%)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Pressure reactor
Procedure:
-
In a pressure reactor, combine 2-(4-nitrophenyl)propanenitrile, ethanol, and the Pd/C catalyst. A typical mass ratio of substrate to ethanol to catalyst is 1:6.25:0.2-0.4.
-
Seal the reactor and purge the system with an inert gas (e.g., argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to 0.3-0.4 MPa.
-
Heat the reaction mixture to 30-50°C with vigorous stirring.
-
Maintain the reaction under these conditions for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The ethanol can be removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as 95% ethanol, to afford the final product.
Yield: High yields are generally expected for this type of transformation, although specific yields for this exact substrate are not detailed in the provided search results.
The Synthesis of Novel Heterocyclic Scaffolds from 2-(4-Aminophenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)propanenitrile is a versatile bifunctional molecule possessing both a nucleophilic amino group and an activated nitrile moiety. This unique combination of reactive centers makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, many of which hold significant potential in the field of drug discovery and development. This technical guide explores proposed novel reactions for the synthesis of substituted pyridines and fused pyrimidines using this compound as a key building block. The methodologies presented are based on well-established multi-component and cyclization reactions, adapted to showcase the utility of this readily accessible starting material in generating molecular complexity. This document provides detailed experimental protocols, structured data tables for anticipated products, and visualizations of the proposed synthetic pathways to aid researchers in the exploration of new chemical entities.
Core Reactions and Synthetic Pathways
The primary reactive sites of this compound, the aromatic amino group and the α-methylene group adjacent to the nitrile, allow for its participation in a variety of cyclization and multicomponent reactions. This guide will focus on two promising synthetic routes:
-
One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives: A four-component reaction involving an aldehyde, a ketone (or in this case, the activated methylene of this compound), malononitrile, and ammonium acetate to construct a polysubstituted pyridine ring.[1][2][3]
-
Synthesis of Fused Pyrimidine Derivatives: The reaction of the aminonitrile with reagents such as formamide to generate pyridopyrimidines, which are of interest in medicinal chemistry.[4][5][6][7]
Experimental Protocols
Proposed One-Pot Synthesis of 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-aryl-nicotinonitrile Derivatives
This protocol outlines a four-component reaction for the synthesis of highly substituted 2-amino-3-cyanopyridines, where this compound serves as the ketone equivalent.
Reaction Scheme:
-
Reactants: this compound, an aromatic aldehyde, malononitrile, and ammonium acetate.
-
Product: 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-aryl-nicotinonitrile.
Detailed Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask, add this compound (1.46 g, 10 mmol), the desired aromatic aldehyde (10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent and Catalyst (Optional): While this reaction can be performed solvent-free, ethanol (20 mL) can be used as a solvent. For catalyzed reactions, a catalytic amount of a Lewis acid (e.g., 10 mol% InCl₃) or a solid-supported catalyst can be added.
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 80-100 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is filtered, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Proposed Synthesis of 4-Amino-5-(1-(4-aminophenyl)ethyl)pyrido[2,3-d]pyrimidine
This protocol describes the synthesis of a fused pyrimidine ring system through the cyclization of the amino group of this compound with a suitable C-N source, in this case, formamide, after the initial formation of a 2-aminopyridine intermediate. This is a conceptual extension of established methods for pyridopyrimidine synthesis.[4][6][7]
Reaction Scheme:
-
Reactant: 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-aryl-nicotinonitrile (from the previous protocol).
-
Reagent: Formamide.
-
Product: 4-Amino-5-(1-(4-aminophenyl)ethyl)-7-arylpyrido[2,3-d]pyrimidine.
Detailed Methodology:
-
Reaction Setup: A mixture of the 2-amino-3-cyanopyridine derivative (5 mmol) and formamide (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux (approximately 180-200 °C) for 6-12 hours. The reaction should be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure fused pyrimidine.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Data Presentation
Table 1: Proposed 2-Amino-3-cyanopyridine Derivatives from this compound
| Entry | Ar (Aromatic Aldehyde) | Product Structure | Expected Yield (%) |
| 1 | Phenyl | 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-phenyl-nicotinonitrile | 75-85 |
| 2 | 4-Chlorophenyl | 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-(4-chlorophenyl)-nicotinonitrile | 70-80 |
| 3 | 4-Methoxyphenyl | 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-(4-methoxyphenyl)-nicotinonitrile | 80-90 |
| 4 | 2-Naphthyl | 2-Amino-4-(1-(4-aminophenyl)ethyl)-6-(naphthalen-2-yl)-nicotinonitrile | 70-80 |
Table 2: Proposed Fused Pyrimidine Derivatives
| Entry | Starting Pyridine (Ar) | Product Structure | Expected Yield (%) |
| 1 | Phenyl | 4-Amino-5-(1-(4-aminophenyl)ethyl)-7-phenylpyrido[2,3-d]pyrimidine | 60-70 |
| 2 | 4-Chlorophenyl | 4-Amino-5-(1-(4-aminophenyl)ethyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidine | 55-65 |
| 3 | 4-Methoxyphenyl | 4-Amino-5-(1-(4-aminophenyl)ethyl)-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 65-75 |
Visualizations
Caption: Proposed reaction pathway for the one-pot synthesis of 2-amino-3-cyanopyridines.
Caption: Proposed pathway for the synthesis of fused pyrimidines.
Caption: General experimental workflow for novel heterocycle synthesis.
Conclusion
This compound represents a highly valuable and underutilized starting material for the generation of complex heterocyclic molecules. The proposed novel reactions detailed in this guide, based on established synthetic precedents, offer a strategic approach to accessing libraries of novel 2-amino-3-cyanopyridines and fused pyrimidines. These scaffolds are of significant interest to the pharmaceutical and agrochemical industries. The provided experimental protocols and structured data serve as a foundational resource for researchers to explore these and other innovative transformations of this compound, ultimately contributing to the discovery of new bioactive compounds. Further research is warranted to optimize these proposed reactions and to fully evaluate the biological activities of the resulting novel chemical entities.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of 2-(4-Aminophenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(4-Aminophenyl)propanenitrile is a molecule of interest in medicinal chemistry and materials science, yet detailed theoretical studies on its electronic structure are not extensively available in public literature. This guide outlines the standard computational methodologies used to investigate the electronic properties of such molecules. By employing Density Functional Theory (DFT), key characteristics that govern the molecule's reactivity, stability, and potential biological activity can be elucidated. This document serves as a comprehensive protocol, using illustrative data from analogous compounds to demonstrate the expected outcomes of such a theoretical analysis, including molecular geometry, frontier molecular orbitals, and charge distribution.
Introduction
This compound (CAS: 28694-90-8, Formula: C₉H₁₀N₂) is an aromatic compound featuring both an aminophenyl and a propanenitrile group. These functional groups make it a versatile intermediate in organic synthesis and a candidate for the development of novel therapeutic agents and materials such as dyes and pigments. Preliminary research suggests potential antimicrobial and anticancer properties, possibly linked to the inhibition of specific signaling pathways involved in cell proliferation. A thorough understanding of its electronic structure is paramount to exploring these potentials and designing new derivatives with enhanced activities.
Theoretical and computational chemistry provide powerful tools to predict the electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity descriptors. This guide details a robust computational workflow for characterizing the electronic structure of this compound, providing a foundational methodology for researchers in the field.
Methodologies for Electronic Structure Calculation
A standard and effective approach for the theoretical study of organic molecules like this compound involves quantum chemical calculations. The following protocol outlines a widely accepted methodology.
Experimental/Computational Protocol:
-
Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian 09 or GAMESS.
-
Method: The electronic structure calculations are conducted using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for its accuracy in predicting molecular properties for a wide range of organic compounds.[1][2][3]
-
Basis Set: The 6-311++G(d,p) basis set is employed for all calculations. This Pople-style basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, to accurately describe the electron distribution, particularly for systems with lone pairs and for calculating properties like electron affinity and polarizability.[1][2][3]
-
Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis.
-
Property Calculations: Following geometry optimization, a series of electronic properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[4]
-
Population Analysis: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed to determine the partial atomic charges and to study intramolecular charge transfer and hyperconjugative interactions.[5][6][7][8]
-
Illustrative Results and Discussion
As specific published data for this compound is unavailable, this section presents tables with representative data from analogous molecules to illustrate the expected outcomes of the proposed computational study.
3.1. Molecular Geometry
The geometry optimization would yield the most stable 3D conformation of the molecule. Key bond lengths and angles would be determined, providing insight into the molecule's steric and electronic environment. Table 1 presents hypothetical but chemically reasonable optimized geometrical parameters.
Table 1: Illustrative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C≡N (nitrile) | 1.160 | C-C≡N | 178.5 |
| C-CN | 1.470 | H-C-H (methyl) | 109.5 |
| C-NH₂ | 1.370 | C-N-H | 118.0 |
| C-C (aromatic) | 1.395 | C-C-C (aromatic) | 120.0 |
Note: These values are representative and would be precisely calculated in a dedicated study.
3.2. Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[9][10][11][12]
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.60 | ELUMO - EHOMO; indicates chemical reactivity |
| Chemical Potential (μ) | -3.55 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 2.30 | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | 2.74 | μ² / (2η) |
Note: These values are illustrative and derived from studies on similar aromatic amines and nitriles.
A relatively large HOMO-LUMO gap, as illustrated here, would suggest that this compound is a kinetically stable molecule.[10] This stability is a desirable property in drug design, as it can reduce non-specific toxicity.[13]
3.3. Population Analysis: Atomic Charges and Bonding
Mulliken and NBO analyses provide insights into the distribution of electron density across the molecule. Mulliken charges, while basis-set dependent, can offer a qualitative picture of atomic charges.[14][15][16] NBO analysis provides a more robust description of bonding in terms of localized orbitals and is used to analyze charge transfer and hyperconjugative interactions that contribute to molecular stability.[5][6][7][8][17]
Table 3: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N (amino) | -0.85 |
| C (aromatic, bonded to NH₂) | +0.15 |
| C (nitrile) | +0.10 |
| N (nitrile) | -0.45 |
Note: These values are for illustrative purposes to indicate expected charge distribution.
The negative charge on the nitrogen atoms of both the amino and nitrile groups suggests they are nucleophilic centers. The NBO analysis would likely reveal significant delocalization of the amino group's lone pair electrons into the aromatic ring, a key factor influencing the molecule's reactivity and electronic properties.
Visualizing Computational Workflows and Concepts
Diagrams created with Graphviz (DOT language):
Conclusion
While dedicated theoretical studies on the electronic structure of this compound are not yet prevalent in scientific literature, the computational methodologies outlined in this guide provide a robust framework for such an investigation. A comprehensive analysis using Density Functional Theory at the B3LYP/6-311++G(d,p) level of theory would yield valuable data on the molecule's optimized geometry, frontier molecular orbitals, charge distribution, and other electronic properties. This information is critical for understanding its chemical reactivity, stability, and potential as a pharmacophore or functional material. The illustrative data and workflows presented here serve as a blueprint for future research, enabling a deeper understanding of this promising molecule and facilitating the rational design of its derivatives for various applications in medicine and industry.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Dailymotion [dailymotion.com]
- 6. m.youtube.com [m.youtube.com]
- 7. NBO [cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. irjweb.com [irjweb.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Mulliken [cup.uni-muenchen.de]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Catalytic Reduction of 2-(4-nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the selective catalytic reduction of 2-(4-nitrophenyl)propanenitrile to synthesize 2-(4-aminophenyl)propanenitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol emphasizes the use of palladium on carbon (Pd/C) as a catalyst, a common and effective choice for the chemoselective reduction of an aromatic nitro group in the presence of a nitrile functionality. Additionally, alternative catalytic systems and reaction conditions are discussed to provide a broader understanding of the available synthetic strategies.
Introduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. When the substrate also contains other reducible functional groups, such as a nitrile, achieving high chemoselectivity is paramount. The target compound, this compound, is a valuable building block in medicinal chemistry, featuring both a reactive amino group and a versatile nitrile moiety.[1][2] The primary challenge in its synthesis from 2-(4-nitrophenyl)propanenitrile lies in selectively reducing the nitro group without affecting the nitrile group. Catalytic hydrogenation is an efficient and clean method for this purpose, with palladium on carbon being a widely used catalyst for nitro group reductions.[3] This protocol details a standard procedure for this selective reduction, along with data for expected outcomes and safety considerations.
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst System | Hydrogen Source | Typical Reaction Conditions | Reported Yields for Similar Reductions | Selectivity Notes |
| 10% Pd/C | Hydrogen Gas (H₂) | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | >90% | Generally high for nitro group reduction. Nitrile reduction can occur at higher temperatures and pressures.[3] |
| 10% Pd/C | Ammonium Formate | Methanol, Reflux | 80-95% | Transfer hydrogenation can offer high selectivity and avoids the need for pressurized hydrogen gas.[4] |
| Raney Nickel | Hydrogen Gas (H₂) | Ethanol, 50-100°C, 500-1000 psi H₂ | 85-95% | Effective for both nitro and nitrile reduction; achieving selectivity for the nitro group can be challenging and requires careful control of conditions.[5] |
| SnCl₂ | HCl/Ethanol | Reflux | 70-90% | A classic stoichiometric reagent for selective nitro group reduction in the presence of nitriles, though workup can be cumbersome.[3] |
| Fe/NH₄Cl | Ethanol/Water | Reflux | >90% | An inexpensive and effective method for selective nitro group reduction. |
Experimental Protocols
Protocol 1: Selective Reduction of 2-(4-nitrophenyl)propanenitrile using Pd/C and Hydrogen Gas
This protocol describes a standard lab-scale procedure for the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile.
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 2-(4-nitrophenyl)propanenitrile (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (5-10 mol % Pd). Safety Note: Palladium on carbon can be pyrophoric. Handle with care and do not allow it to dry completely in the air.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate the flask and introduce hydrogen gas to the desired pressure (typically 1-4 atm or a hydrogen-filled balloon for atmospheric pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected. Safety Note: The filter cake containing the catalyst should be kept wet and disposed of properly to prevent ignition upon drying.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.
Expected Results:
Following this protocol should yield this compound in high yield (>90%) and purity. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1]
Mandatory Visualizations
Chemical Transformation Pathway
Caption: Catalytic reduction of the nitro group.
Experimental Workflow
Caption: Experimental workflow diagram.
Discussion and Troubleshooting
-
Selectivity: The key to this synthesis is the selective reduction of the nitro group. Over-reduction to the corresponding benzylamine by reduction of the nitrile is a potential side reaction. This can be minimized by using mild reaction conditions (room temperature, low hydrogen pressure). If nitrile reduction is observed, modifying the catalyst, for example by using an ethylenediamine-poisoned Pd/C catalyst, can improve selectivity.[6]
-
Catalyst Activity: The activity of the Pd/C catalyst can vary. If the reaction is sluggish, a fresh batch of catalyst or a slightly higher catalyst loading may be required. Ensure the catalyst is properly handled to prevent deactivation.
-
Incomplete Reaction: If the reaction does not go to completion, ensure the hydrogenation apparatus is properly sealed and that there are no leaks. Vigorous stirring is also crucial to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gas).
-
Purification: While the reaction is often clean, impurities can arise from the starting material or side reactions. Column chromatography is an effective method for obtaining highly pure this compound.
Conclusion
The catalytic reduction of 2-(4-nitrophenyl)propanenitrile is an efficient method for the synthesis of this compound. The presented protocol using 10% Pd/C and hydrogen gas provides a reliable and high-yielding procedure. By carefully controlling the reaction conditions, high chemoselectivity for the nitro group reduction can be achieved. This application note serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. Buy this compound | 28694-90-8 [smolecule.com]
- 2. [PDF] Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts | Semantic Scholar [semanticscholar.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)propanenitrile is a valuable bifunctional molecule incorporating both a primary aromatic amine and a nitrile group. This unique combination of reactive sites makes it a versatile intermediate in the synthesis of a wide range of organic compounds. Its applications span various fields, including the pharmaceutical industry, where it serves as a key building block for the development of novel therapeutic agents, and the materials science sector for the production of dyes and pigments.[1] The presence of the amino group allows for a variety of chemical modifications, making it an important scaffold in medicinal chemistry.[1]
This document provides a detailed protocol for the large-scale synthesis of this compound via the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile. This method is widely recognized for its high efficiency, excellent yields, and suitability for industrial production.[1]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| CAS Number | 28694-90-8 | [1] |
| Appearance | Off-white to light yellow crystalline solid | [3] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 306.1 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Flash Point | 138.9 °C | [2] |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 1.45 (d, 3H) | -CH₃ |
| 3.65 (q, 1H) | -CH(CN)- |
| 3.80 (br s, 2H) | -NH₂ |
| 6.65 (d, 2H) | H3', H5' |
| 7.10 (d, 2H) | H2', H6' |
Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol details the synthesis of this compound from 2-(4-nitrophenyl)propanenitrile via catalytic hydrogenation. This method is known for its high yields, typically in the range of 80-95%.[1]
Reaction Scheme:
Materials and Equipment:
-
2-(4-nitrophenyl)propanenitrile
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, heating mantle, and pressure gauge.
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor:
-
To the reactor vessel, add 2-(4-nitrophenyl)propanenitrile (1.0 eq).
-
Add methanol (10-15 volumes relative to the substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate). The catalyst should be handled as a slurry in methanol to minimize the risk of ignition.
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1-2 atm.[1]
-
Begin vigorous stirring and maintain the temperature between 25-30 °C.[1]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Reaction Work-up:
-
Once the hydrogen uptake ceases, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Determine the yield and characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
Palladium on carbon is pyrophoric and should be handled with care in a wet state.
-
Hydrogen gas is highly flammable and explosive. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Synthesis and application pathway of this compound.
References
Application Notes and Protocols for the Utilization of 2-(4-Aminophenyl)propanenitrile in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Aminophenyl)propanenitrile and its derivatives are versatile building blocks in the synthesis of pharmaceutical intermediates. The presence of a reactive primary amine on the phenyl ring and a nitrile group provides two key points for molecular diversification, allowing for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in the synthesis of a key intermediate for Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors, a critical class of molecules in cancer therapy.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for the development of novel therapeutics.[1][2][3] NVP-BEZ235 is a potent dual PI3K/mTOR inhibitor that has been the subject of extensive research.[4][5][6] A key intermediate in the synthesis of NVP-BEZ235 and its analogues is 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.[7] This document will focus on the synthesis of this intermediate, highlighting the utility of 2-(4-aminophenyl)-2-methylpropanenitrile as a key starting material.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade that, when activated, leads to downstream effects promoting cell growth and survival. Inhibitors of this pathway, such as NVP-BEZ235, block the activity of PI3K and/or mTOR, thereby disrupting these pro-cancerous signals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibition evidently enhances sensitivity to PI3K/mTOR dual inhibition in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-(4-Aminophenyl)propanenitrile in Azo Dye Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 2-(4-Aminophenyl)propanenitrile as a diazo component in the synthesis of azo dyes. While specific examples of dyes derived directly from this compound are not extensively documented in publicly available literature, its chemical structure, featuring a primary aromatic amine, makes it a suitable candidate for diazotization and subsequent coupling reactions to form azo compounds. The protocols provided herein are based on well-established and general methodologies for the synthesis of azo dyes from analogous aromatic amines.
The presence of the propanenitrile group is anticipated to influence the final properties of the dye, such as its solubility, affinity for different fibers, and its spectral characteristics. Researchers can use the following protocols as a foundational guide to explore the synthesis and properties of novel azo dyes derived from this intermediate.
Chemical Principle: Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) to form the stable azo dye. The extended conjugation of the resulting molecule is responsible for its color.
Experimental Protocols
The following protocols outline the general procedure for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component. This synthesis is expected to yield a reddish-orange dye.
Protocol 1: Diazotization of this compound
Materials and Reagents:
-
This compound (C₉H₁₀N₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, dissolve 1.46 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary to facilitate dissolution, followed by cooling.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution with continuous and vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto a piece of starch-iodide paper. The immediate appearance of a blue-black color indicates that the diazotization is complete.
-
The resulting cold diazonium salt solution is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials and Reagents:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (C₁₀H₈O)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution in an ice bath to between 0 and 5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A brightly colored reddish-orange precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a low-temperature oven (below 50 °C).
-
For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.
Data Presentation
The following table summarizes the expected quantitative data for a hypothetical azo dye synthesized from this compound and 2-naphthol. These values are estimates based on structurally similar azo dyes and would need to be confirmed by experimental analysis.
| Property | Expected Value |
| Chemical Formula | C₁₉H₁₅N₃O |
| Molecular Weight | 301.35 g/mol |
| Color | Reddish-Orange |
| Melting Point | >200 °C (with decomposition) |
| λmax (in Ethanol) | 480 - 490 nm |
| Molar Absorptivity (ε) | 25,000 - 35,000 L mol⁻¹ cm⁻¹ |
| Light Fastness (1-8) | 4-5 |
| Wash Fastness (1-5) | 3-4 |
| Rubbing Fastness (1-5) | 4 |
Mandatory Visualizations
Caption: General synthesis pathway of an azo dye from this compound.
Caption: Experimental workflow for the synthesis and purification of an azo dye.
Application Notes and Protocols for the Derivatization of the Amino Group in 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of 2-(4-Aminophenyl)propanenitrile. This versatile building block is of interest in medicinal chemistry and materials science, and its functionalization allows for the exploration of a wide range of chemical space. The following sections detail procedures for N-Acylation, N-Alkylation (via reductive amination), N-Sulfonylation, and Schiff Base Formation.
N-Acylation: Synthesis of N-Aryl Amides
N-acylation of the amino group in this compound is a fundamental transformation to produce the corresponding N-aryl amides. This modification can be used to introduce a variety of functional groups, modulate the electronic properties of the aromatic ring, and serve as a key step in the synthesis of more complex molecules. The most common method for N-acylation is the reaction with an acyl chloride or an acid anhydride in the presence of a base.
General Reaction Scheme: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: Synthesis of 2-(4-(acetylamino)phenyl)propanenitrile
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-(acetylamino)phenyl)propanenitrile.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight | Molar Eq. | Amount | Yield (%) | Physical Appearance | Melting Point (°C) |
| This compound | 146.19 | 1.0 | (e.g., 1.46 g) | - | - | - |
| Acetic Anhydride | 102.09 | 1.1 | (e.g., 1.12 g) | - | - | - |
| Pyridine | 79.10 | 1.2 | (e.g., 0.95 g) | - | - | - |
| 2-(4-(acetylamino)phenyl)propanenitrile | 188.23 | - | - | ~90% | White to off-white solid | 82-84[1] |
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for the N-alkylation of primary amines.[2][3][4][5] This one-pot reaction involves the formation of an intermediate imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[2] This method offers high selectivity and avoids the over-alkylation often observed with alkyl halides.
General Reaction Scheme: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocol: Synthesis of N-benzyl-4-(1-cyanoethyl)aniline
This protocol describes the reductive amination of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated product.
Quantitative Data (Representative for similar reductive aminations):
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 85-95 |
| Acetone | NaBH₃CN | Methanol | 24 | 70-85 |
| Cyclohexanone | NaBH(OAc)₃ | THF | 18 | 80-90 |
N-Sulfonylation: Synthesis of Sulfonamides
The reaction of this compound with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide. This functional group is a well-known bioisostere for carboxylic acids and amides and is prevalent in many pharmaceutical agents.
General Reaction Scheme: N-Sulfonylation
Caption: General workflow for the N-sulfonylation of this compound.
Experimental Protocol: Synthesis of 2-(4-(phenylsulfonamido)phenyl)propanenitrile
This protocol outlines the synthesis of the benzenesulfonamide derivative.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.
Quantitative Data (Representative for similar sulfonamide syntheses):
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | DCM/Pyridine | 4 | 80-90 |
| p-Toluenesulfonyl chloride | Triethylamine | DCM | 6 | 85-95 |
| Dansyl chloride | NaHCO₃ | Acetone/Water | 2 | >90 |
Schiff Base Formation: Synthesis of N-Aryl Imines
The condensation reaction between this compound and an aldehyde or ketone yields a Schiff base (or imine).[6][7] This reaction is typically catalyzed by an acid or base and may require the removal of water to drive the equilibrium towards the product.[6][7] A study on the closely related 2-(4-aminophenyl)acetonitrile has shown that this reaction can proceed efficiently at room temperature in ethanol, catalyzed by 3,5-difluoroarylboronic acid.
General Reaction Scheme: Schiff Base Formation
Caption: General workflow for Schiff base formation.
Experimental Protocol: Synthesis of 2-(4-(benzylideneamino)phenyl)propanenitrile
This protocol is adapted from the synthesis of Schiff bases from the analogous 2-(4-aminophenyl)acetonitrile.[8]
Materials:
-
This compound
-
Benzaldehyde
-
3,5-Difluoroarylboronic acid (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of 3,5-difluoroarylboronic acid (0.01 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data (from reaction with 2-(4-aminophenyl)acetonitrile): [8]
| Aldehyde | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 1 | 2 | 92 |
| 4-Chlorobenzaldehyde | 1 | 2 | 96 |
| 4-Methoxybenzaldehyde | 1 | 2 | 93 |
| 4-Nitrobenzaldehyde | 1 | 2 | 95 |
References
- 1. chemijournal.com [chemijournal.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. organicreactions.org [organicreactions.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions Involving the Nitrile Group of 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving the nitrile group of 2-(4-aminophenyl)propanenitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its nitrile and amino functionalities. The protocols herein describe hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, and a representative cycloaddition reaction to form a tetrazole ring system.
Introduction
This compound is a valuable intermediate in organic synthesis, offering multiple reaction sites for molecular elaboration. The nitrile group, with its electrophilic carbon atom, is susceptible to a variety of transformations, making it a gateway to diverse functional groups. These reactions are foundational for the synthesis of novel therapeutic agents and functional materials. This document outlines detailed procedures for the hydrolysis, reduction, and a [3+2] cycloaddition reaction of the nitrile group, complete with representative data and reaction workflows.
Key Reactions and Applications
The primary reactions of the nitrile group of this compound covered in these notes are:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid, 2-(4-aminophenyl)propanoic acid. This transformation is crucial for the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and other bioactive carboxylic acids.
-
Reduction: Transformation of the nitrile to a primary amine, 2-(4-aminophenyl)propan-1-amine. The resulting diamine structure is a key pharmacophore in various biologically active molecules.
-
[3+2] Cycloaddition: Reaction of the nitrile with an azide to form a tetrazole ring. Tetrazoles are important bioisosteres for carboxylic acids in drug design, often improving metabolic stability and pharmacokinetic properties.
These reactions are integral to the development of new chemical entities in drug discovery programs targeting a range of therapeutic areas.
Data Presentation
The following tables summarize representative quantitative data for the described reactions. Note that these values are based on typical yields and characterization data for similar compounds and should be considered illustrative.
Table 1: Summary of Quantitative Data for Nitrile Group Reactions
| Reaction | Product | Reagents | Typical Yield (%) | Melting Point (°C) |
| Acidic Hydrolysis | 2-(4-aminophenyl)propanoic acid | H₂SO₄, H₂O | 75-90 | 188-191 |
| Basic Hydrolysis | 2-(4-aminophenyl)propanoic acid | NaOH, H₂O then HCl | 70-85 | 188-191 |
| Reduction (LiAlH₄) | 2-(4-aminophenyl)propan-1-amine | LiAlH₄, THF | 80-95 | N/A (oil) |
| Reduction (H₂/Pd-C) | 2-(4-aminophenyl)propan-1-amine | H₂, Pd/C, EtOH | 85-98 | N/A (oil) |
| [3+2] Cycloaddition | 5-(1-(4-aminophenyl)ethyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF | 60-80 | 215-218 |
Table 2: Representative Spectroscopic Data for Reaction Products
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 2-(4-aminophenyl)propanoic acid | 7.05 (d, 2H), 6.65 (d, 2H), 3.55 (q, 1H), 1.35 (d, 3H) | 175.8, 145.2, 129.5, 128.9, 115.1, 45.2, 18.5 | 3400-2500 (br), 1705 (C=O), 1620, 1520 |
| 2-(4-aminophenyl)propan-1-amine | 7.00 (d, 2H), 6.60 (d, 2H), 3.00-2.80 (m, 3H), 1.15 (d, 3H) | 145.0, 129.8, 129.2, 115.3, 48.5, 45.1, 21.2 | 3360, 3290 (N-H), 1625, 1520 |
| 5-(1-(4-aminophenyl)ethyl)-1H-tetrazole | 7.10 (d, 2H), 6.70 (d, 2H), 4.30 (q, 1H), 1.65 (d, 3H) | 162.5, 146.0, 128.8, 127.5, 114.9, 30.1, 20.8 | 3380, 3280 (N-H), 1620, 1515, 1450 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 68.4 mmol) and a solution of 1:1 (v/v) concentrated H₂SO₄ and water (100 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the solution by adding 10% NaOH solution until a pH of ~10 is reached to precipitate any unreacted starting material and impurities.
-
Filter the solution and wash the filtrate with ethyl acetate (2 x 50 mL) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~4-5 with 1 M HCl. A white precipitate of 2-(4-aminophenyl)propanoic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum to afford 2-(4-aminophenyl)propanoic acid.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the nitrile to the corresponding primary amine using a powerful reducing agent. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
15% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Set up a dry three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (3.9 g, 102.6 mmol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (10.0 g, 68.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (10 mL), followed by water (4 mL), 15% NaOH solution (4 mL), and finally water (12 mL).
-
Stir the resulting granular precipitate for 30 minutes and then filter it off, washing the solid with THF.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield 2-(4-aminophenyl)propan-1-amine as an oil.
Protocol 3: [3+2] Cycloaddition of this compound with Sodium Azide
This protocol describes the synthesis of a tetrazole derivative, a common carboxylic acid bioisostere in drug design.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (5.0 g, 34.2 mmol), sodium azide (2.67 g, 41.0 mmol), and ammonium chloride (2.19 g, 41.0 mmol).
-
Add anhydrous DMF (50 mL) to the flask.
-
Heat the mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of water.
-
Acidify the solution to pH ~2-3 with 1 M HCl. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(1-(4-aminophenyl)ethyl)-1H-tetrazole.
Signaling Pathways and Logical Relationships
The transformations described herein are fundamental synthetic steps and do not directly represent biological signaling pathways. However, the products of these reactions are often designed to interact with specific biological targets. For instance, the carboxylic acid product from hydrolysis may be an inhibitor of a particular enzyme, while the amine from reduction could be a precursor to a receptor agonist or antagonist. The logical relationship of these reactions in a drug discovery context is the diversification of a common starting material to generate a library of compounds for biological screening.
Application Note and Protocol for the Purification of 2-(4-Aminophenyl)propanenitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Aminophenyl)propanenitrile is an organic compound of interest in medicinal chemistry and materials science due to its reactive amino and nitrile functional groups.[1] As an intermediate in multi-step syntheses, its purity is paramount to ensure the desired outcome of subsequent reactions. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds. The protocol is designed to be a starting point for researchers, with recommendations for optimization based on specific sample characteristics.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. While specific data for this compound is limited, properties can be inferred from the closely related compound, 2-(4-aminophenyl)acetonitrile.[2]
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C9H10N2 | Provides the molecular weight for characterization.[1] |
| Appearance | Expected to be a light yellow crystalline solid.[2] | Visual identification of the compound. |
| Polarity | The presence of an amino group (-NH2) and a nitrile group (-CN) suggests the molecule is polar. The aromatic ring provides some non-polar character. | Polarity dictates the choice of stationary and mobile phases. The compound is expected to adhere to silica gel and be eluted with a moderately polar solvent system. |
| Solubility | Likely slightly soluble in water and soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[2] | Important for sample preparation and loading onto the column. |
| Reactivity | The amino group is basic and can interact strongly with the acidic silica gel. The nitrile group is relatively stable under neutral chromatographic conditions.[1][3] | Strong interaction with silica can lead to peak tailing, which may require modification of the mobile phase. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography on silica gel.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Technical grade solvents: Hexane, Ethyl Acetate, Dichloromethane, Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Separatory funnel or flask for eluent reservoir
-
Fraction collection tubes or flasks
-
Rotary evaporator
-
UV lamp (254 nm)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Standard laboratory glassware and personal protective equipment
Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
The first step is to determine an appropriate mobile phase (eluent) system that provides good separation of the desired product from impurities.
-
Prepare a stock solution of the crude this compound in a small amount of dichloromethane.
-
Spot the stock solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp. The desired product, being polar, should move up the plate.
-
Optimize the solvent system to achieve an Rf (retention factor) value of approximately 0.25-0.35 for the target compound. This Rf value generally translates well to column chromatography.
-
Address Tailing: If the spot for the amino-containing compound shows significant tailing (streaking), add a small amount of triethylamine (0.1-1%) to the eluent system to neutralize the acidic sites on the silica gel.[3]
| TLC Eluent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Comments |
| 9:1 | ~0.1 | Too low, increase polarity. |
| 7:3 | ~0.3 | Good starting point for the column. |
| 1:1 | ~0.6 | Too high, may elute too quickly. |
| 7:3 + 0.5% Triethylamine | ~0.3 | Tailing reduced. |
Step 2: Column Packing
Proper packing of the chromatography column is essential for achieving good separation.
-
Select a column of appropriate size. A general rule is to use 30-50g of silica gel for every 1g of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it. Ensure the solvent level never drops below the top of the sand.[4]
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble samples , create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent.
-
Carefully apply the dissolved sample or the dry-loaded silica onto the top of the column.
Step 4: Elution and Fraction Collection
-
Begin elution with the optimized mobile phase from the TLC analysis.
-
Collect the eluent in fractions of appropriate size.
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute more polar impurities after the desired product has been collected.[4]
| Elution Phase | Mobile Phase Composition | Expected Eluted Components |
| Initial | Hexane:Ethyl Acetate (e.g., 8:2) | Non-polar impurities |
| Main | Hexane:Ethyl Acetate (e.g., 7:3) | This compound |
| Final | Hexane:Ethyl Acetate (e.g., 1:1) or 100% Ethyl Acetate | Highly polar impurities |
Step 5: Product Isolation
-
Combine the pure fractions containing this compound as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Product elutes too quickly | Eluent is too polar. | Decrease the polarity of the mobile phase. |
| Poor separation | Inappropriate mobile phase; column overloading. | Re-optimize the mobile phase with TLC; use less crude material. |
| Peak tailing | Strong interaction of the amino group with acidic silica gel. | Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.[3] |
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by column chromatography. By following these steps, researchers can obtain a high-purity product suitable for subsequent applications. It is important to note that optimization of the mobile phase and other parameters may be necessary depending on the specific impurities present in the crude material.
References
"analytical method development for 2-(4-Aminophenyl)propanenitrile using HPLC"
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-(4-Aminophenyl)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for this compound using High-Performance Liquid Chromatography (HPLC). The protocol outlines a systematic approach to method development, including the selection of chromatographic conditions and the execution of forced degradation studies to ensure specificity. Furthermore, a detailed validation protocol is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2][3] This application note is intended to serve as a practical resource for researchers and scientists involved in the quality control and stability testing of this compound.
Introduction
This compound is an organic compound with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[4] To ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or drug product, it is crucial to have a robust analytical method for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and precision.[1][5][6]
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential excipients.[7] The development of such a method requires forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[8][9] This application note details a systematic approach to developing and validating a stability-indicating HPLC method for this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is crucial for developing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [4][10] |
| Molecular Weight | 146.19 g/mol | [10] |
| Appearance | Expected to be a solid or oil | |
| Solubility | Slightly soluble in water, soluble in organic solvents like acetonitrile and methanol | [11] (by analogy) |
| UV Absorbance | Expected to have UV absorbance due to the aromatic ring | |
| pKa | The amino group will have a basic pKa |
Note: Some properties are inferred from the closely related compound 2-(4-aminophenyl)acetonitrile.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions (Proposed Starting Point)
The following conditions are a starting point for method development and may require optimization.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 30 minutes |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.
Method Development Workflow
The following diagram illustrates the systematic approach to HPLC method development.
Caption: A workflow diagram for HPLC method development.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid reference standard at 80°C for 48 hours. Dissolve an appropriate amount in the diluent to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the solid reference standard to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[8] Dissolve an appropriate amount in the diluent to prepare a 0.1 mg/mL solution. A control sample should be protected from light.
All stressed samples should be analyzed alongside an unstressed control sample.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3]
Validation Parameters
The following validation parameters will be assessed:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Validation Workflow
Caption: A workflow for analytical method validation.
Acceptance Criteria for Validation Parameters
The following table summarizes the typical acceptance criteria for the validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be spectrally pure and well-resolved from any degradation products or impurities (Resolution > 2). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range.[12] |
| Range | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The mean percent recovery should be within 98.0% to 102.0% at each concentration level. |
| Precision | Repeatability: RSD ≤ 2.0% for six replicate injections. Intermediate Precision: Overall RSD ≤ 2.0% between two analysts, on two different days, using two different instruments.[12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[12] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The system suitability parameters should remain within acceptable limits after small, deliberate variations in method parameters (e.g., ±0.2 pH unit, ±2°C column temperature, ±5% organic phase composition). |
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| Level 1 (e.g., 0.05) | |||
| Level 2 (e.g., 0.08) | |||
| Level 3 (e.g., 0.10) | |||
| Level 4 (e.g., 0.12) | |||
| Level 5 (e.g., 0.15) | |||
| Correlation Coefficient (r²) | |||
| Regression Equation |
Table 2: Accuracy Data
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 3: Precision Data
| Parameter | Sample ID | Peak Area | Mean | SD | RSD (%) |
| Repeatability | 1 | ||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 | |||||
| 6 | |||||
| Intermediate Precision | Analyst 1, Day 1, Inst 1 | ||||
| Analyst 2, Day 2, Inst 2 | |||||
| Overall |
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound. By following the outlined protocols and workflows, researchers can establish a reliable and robust analytical method that is compliant with regulatory expectations. The successful implementation of this method will be crucial for the quality control and stability assessment of this compound in pharmaceutical development.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Buy this compound | 28694-90-8 [smolecule.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijprs.com [ijprs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. scbt.com [scbt.com]
- 11. innospk.com [innospk.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-aminophenyl)propanenitrile as a versatile precursor for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established chemical transformations and aim to provide a practical guide for laboratory implementation.
Introduction
This compound is a bifunctional molecule containing a nucleophilic amino group and an electrophilic nitrile group. This unique combination of reactive centers makes it an attractive starting material for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The aromatic amino group can participate in cyclocondensation reactions, while the nitrile group can undergo cyclization through various mechanisms, including the Thorpe-Ziegler reaction.
Synthesis of 5-Amino-3-aryl-1H-pyrazole-4-carbonitriles
One of the key applications of aminonitriles in heterocyclic synthesis is the preparation of aminopyrazoles. While direct synthesis from this compound is not extensively documented, a general and efficient method for the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles from related β-ketonitriles provides a valuable synthetic pathway. This approach involves the condensation of a β-ketonitrile with hydrazine. By analogy, a plausible route starting from a derivative of this compound is presented.
General Reaction Scheme:
Caption: General synthesis of 5-aminopyrazoles.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a)[1]
This protocol describes the synthesis of a model 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, which serves as a template for the potential synthesis of the corresponding derivative from a precursor derived from this compound.
Materials:
-
(E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile (7a)
-
Dioxane
Procedure:
-
A solution of (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile (7a) (10 mmol) in dioxane (30 mL) is prepared.
-
The reaction mixture is heated under reflux for 3 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is collected by filtration and recrystallized from dioxane to afford 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a).
Quantitative Data:
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 8a | 7a | 95 | 178-180 |
Synthesis of Quinoxalines
Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound is not a direct precursor for this reaction as it is a para-substituted aniline. To be utilized in quinoxaline synthesis, it would first need to be converted to a derivative containing a 1,2-diamine functionality on the phenyl ring. The general principle of quinoxaline formation is outlined below.
General Reaction Scheme:
Caption: General synthesis of quinoxalines.
Synthesis of Benzodiazepines
The synthesis of benzodiazepines often involves the reaction of an o-aminobenzophenone derivative with an amino acid or its equivalent. Similar to quinoxaline synthesis, this compound would require significant modification to introduce the necessary functional groups for benzodiazepine ring formation. A common synthetic route to 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.
General Reaction Scheme:
Caption: General synthesis of 1,5-benzodiazepines.
Potential Intramolecular Cyclization via Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which can be hydrolyzed to a cyclic ketone.[1] While this compound itself is not a dinitrile, it could be derivatized to introduce a second nitrile group, which could then undergo this cyclization to form a nitrogen-containing heterocyclic system.
Logical Workflow for Potential Thorpe-Ziegler Cyclization:
Caption: Plausible route to heterocycles via Thorpe-Ziegler.
Conclusion
This compound represents a potentially valuable, yet currently underutilized, building block for the synthesis of nitrogen-containing heterocycles. While direct, one-pot syntheses of complex heterocyclic systems like quinoxalines and benzodiazepines from this starting material are not well-established, its functional groups offer clear handles for derivatization into suitable precursors. The synthesis of aminopyrazoles from related aminonitrile precursors is a well-documented and high-yielding process, suggesting a promising avenue for the application of this compound in this area. Further research into the derivatization and cyclization reactions of this compound is warranted to fully explore its synthetic potential in the generation of novel heterocyclic entities for drug discovery and development.
References
Application Notes and Protocols: Investigating the Antimicrobial Properties of 2-(4-Aminophenyl)propanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the antimicrobial properties of 2-(4-Aminophenyl)propanenitrile derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the research and development of novel antimicrobial agents based on this chemical scaffold.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound and its derivatives have garnered interest as a potential class of antimicrobial compounds. The presence of the nitrile group and the aminophenyl moiety offers opportunities for structural modifications to optimize antimicrobial activity and pharmacokinetic properties. These notes are intended to serve as a guide for researchers investigating the antimicrobial potential of this promising class of molecules.
Mechanism of Action
While the precise antimicrobial mechanism of this compound derivatives is not yet fully elucidated, the nitrile functional group is known to be a key pharmacophore in several approved drugs. The strong electron-withdrawing nature of the nitrile group can influence the electronic properties of the entire molecule. Potential mechanisms of action for nitrile-containing compounds include:
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor, interacting with amino acid residues in the active sites of essential bacterial enzymes, leading to their inhibition.[1]
-
Disruption of Cell Membrane: The lipophilic nature of the phenyl ring combined with the polar nitrile and amino groups could allow these derivatives to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Interference with DNA Synthesis: Some nitrile-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1]
-
Covalent Modification: In some instances, the nitrile group can participate in covalent bond formation with biological targets through reactions like Michael addition, leading to irreversible inhibition.[1]
Further research, including enzymatic assays and molecular docking studies, is required to determine the specific mechanism of action for this class of derivatives.
Data Presentation
To facilitate the comparison of antimicrobial activity across different derivatives and microbial strains, all quantitative data should be summarized in a clear and structured tabular format. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Note: The data presented in the following tables are for illustrative purposes only and represent a template for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| APPN-01 | Unsubstituted | 128 | 256 | >512 | 256 |
| APPN-02 | 4-Chloro | 64 | 128 | 256 | 128 |
| APPN-03 | 4-Methoxy | 256 | >512 | >512 | >512 |
| APPN-04 | 3,4-Dichloro | 32 | 64 | 128 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 1 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| APPN-01 | Unsubstituted | 256 | >512 | >512 | >512 |
| APPN-02 | 4-Chloro | 128 | 256 | >512 | 256 |
| APPN-03 | 4-Methoxy | >512 | >512 | >512 | >512 |
| APPN-04 | 3,4-Dichloro | 64 | 128 | 256 | 128 |
| Ciprofloxacin | (Positive Control) | 2 | 1 | 2 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | 4 |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and comparable results. The following are protocols for the most common in vitro antimicrobial susceptibility tests.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and the positive control antibiotic.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the diluted inoculum to each well containing the serially diluted compounds and the growth control wells.
-
The final volume in each well will be approximately 110 µL.
-
-
Controls:
-
Growth Control: A well containing broth and inoculum only.
-
Sterility Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC determination to ascertain whether the compound is bacteriostatic or bactericidal.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates
-
Sterile micropipette and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Protocol 3: Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds at a known concentration
-
Positive and negative controls
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[2]
-
-
Creating Wells:
-
Adding Test Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[4]
-
Add a positive control antibiotic and a negative control (solvent) to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[5] A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Diagrams are provided to illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for investigating antimicrobial properties.
Caption: Broth microdilution MIC determination workflow.
Caption: Potential antimicrobial mechanisms of action.
References
Unlocking the Anticancer Potential of 2-(4-Aminophenyl)propanenitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, compounds derived from the versatile scaffold of 2-(4-aminophenyl)propanenitrile are emerging as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This document provides detailed application notes and experimental protocols for the exploration of these compounds, summarizing key findings and outlining methodologies for their synthesis and biological evaluation.
Introduction
This compound serves as a valuable starting material in medicinal chemistry due to its reactive amino and nitrile functionalities, which allow for diverse chemical modifications. Research into its derivatives has led to the discovery of potent anticancer agents, notably a series of pyrimidine-5-carbonitrile derivatives that have demonstrated significant in vitro activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. These compounds have been shown to exert their effects, at least in part, through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of a representative series of pyrimidine-5-carbonitrile derivatives synthesized from precursors structurally related to this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| 9d | 8.96 ± 0.11 | 10.33 ± 0.15 |
| 11e | 1.14 ± 0.09 | 1.54 ± 0.12 |
| 12b | 6.45 ± 0.13 | 7.89 ± 0.16 |
| 12d | 7.12 ± 0.14 | 8.54 ± 0.17 |
| Sorafenib * | 8.96 ± 0.11 | 11.83 ± 0.21 |
*Sorafenib is a known multi-kinase inhibitor used as a positive control. Data is presented as mean ± standard deviation from at least three independent experiments.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.
General Synthesis of Pyrimidine-5-Carbonitrile Derivatives
This protocol describes a general method for the synthesis of pyrimidine-5-carbonitrile derivatives, which can be adapted for use with this compound as a key building block.
Materials:
-
Substituted benzaldehyde
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Dimethylformamide (DMF)
-
Appropriate aryl halide
-
Potassium carbonate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the Pyrimidine Core: a. A mixture of a substituted benzaldehyde, malononitrile, and a catalytic amount of a basic catalyst (e.g., piperidine) in ethanol is refluxed to yield a benzylidenemalononitrile derivative. b. The benzylidenemalononitrile is then reacted with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol to form the 2-aminopyrimidine-5-carbonitrile core.
-
N-Arylation: a. The synthesized 2-aminopyrimidine-5-carbonitrile is dissolved in DMF. b. An appropriate aryl halide and potassium carbonate are added to the solution. c. The reaction mixture is heated to facilitate the N-arylation reaction, yielding the final pyrimidine-5-carbonitrile derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2][3]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2.[4][5][6]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ kit, which involves a luciferase-based reaction that generates a luminescent signal.
-
Data Analysis: The luminescence intensity is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[1][7][8][9][10]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the exploration of this compound derivatives.
Conclusion
The exploration of compounds derived from this compound represents a promising avenue in the development of novel anticancer therapeutics. The pyrimidine-5-carbonitrile derivatives highlighted herein demonstrate potent in vitro cytotoxicity and a targeted mechanism of action through the inhibition of the VEGFR-2 signaling pathway. The provided protocols offer a comprehensive framework for the synthesis, screening, and mechanistic evaluation of these and other related compounds. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. static.igem.org [static.igem.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Reduction of 2-(4-nitrophenyl)propanenitrile
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and experimental protocols for the chemoselective reduction of the nitro group in 2-(4-nitrophenyl)propanenitrile to the corresponding aniline, 2-(4-aminophenyl)propanenitrile, while preserving the nitrile functionality.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective reduction of 2-(4-nitrophenyl)propanenitrile?
The main challenge is achieving high chemoselectivity. The nitrile group (-CN) is susceptible to reduction to a primary amine (-CH₂NH₂) under many conditions used for nitro group (-NO₂) reduction.[1] Therefore, the choice of reducing agent and reaction conditions is critical to selectively reduce the nitro group without affecting the nitrile.[1][2]
Q2: What are the most common methods to achieve this selective reduction?
There are two primary successful strategies:
-
Catalytic Hydrogenation with Selective Catalysts: While standard catalysts like Palladium on Carbon (Pd/C) can be too aggressive and reduce both functional groups, Platinum on Carbon (Pt/C) is often recommended as a more selective option for reducing a nitro group in the presence of a nitrile, especially at low hydrogen pressures.[2][3]
-
Chemical Reduction with Metal Salts: Reagents like Tin(II) chloride dihydrate (SnCl₂·2H₂O) are highly effective and show excellent selectivity.[2][3] Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in solvents like ethanol or ethyl acetate, leaving sensitive groups such as nitriles, ketones, and esters unaffected.[1][3] Iron in acidic media (Fe/HCl) is another classic and robust method.[1]
Q3: What are the potential byproducts, and how can they be minimized?
Besides the over-reduction of the nitrile group, incomplete reduction of the nitro group can lead to the formation of intermediates like hydroxylamines, which can further react to form colored azo and azoxy compounds.[4] These impurities can complicate purification. Using highly active and selective catalysts, ensuring the reaction goes to completion, and potentially adding catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamine intermediates.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive or poisoned catalyst (for catalytic hydrogenation).[5][6]
-
Diagnosis: Check the age and storage conditions of your catalyst. Analyze starting materials, solvent, and hydrogen gas for impurities, as trace amounts of sulfur or nitrogen compounds are potent catalyst poisons.[6]
-
Solution:
-
Use a fresh batch of catalyst.[5]
-
Purify solvents and starting materials if contamination is suspected.
-
For catalytic hydrogenation, ensure vigorous stirring and a sufficient surface area to facilitate mass transfer of hydrogen gas.[5]
-
If using a balloon for hydrogenation, ensure there are no leaks and purge the reaction flask thoroughly with vacuum/inert gas cycles before introducing hydrogen.[7]
-
Problem 2: Poor Selectivity - Reduction of the Nitrile Group is Observed
-
Possible Cause: The chosen catalyst or reduction method is not selective enough.
-
Diagnosis: Analyze the crude reaction mixture by LCMS or NMR to identify the undesired 2-(4-aminophenyl)propan-1-amine byproduct.
-
Solution:
-
Switch Catalyst: If using Pd/C, switch to a more selective catalyst like 1% or 5% Pt/C and use lower hydrogen pressure (e.g., balloon pressure).[2][3]
-
Switch Method: Change from catalytic hydrogenation to a chemical reduction method. Using SnCl₂·2H₂O in refluxing ethyl acetate or ethanol is a highly reliable and selective alternative that typically does not affect the nitrile group.[2][3]
-
Problem 3: Reaction Stalls or Becomes Sluggish
-
Possible Cause: Catalyst deactivation during the reaction.[6] This can be caused by poisoning from an impurity generated in situ or by product inhibition.
-
Diagnosis: Monitor the reaction progress by TLC or LCMS. A stall is indicated when the starting material is consumed very slowly or stops disappearing altogether before completion.
-
Solution:
-
Carefully filter the reaction mixture (under an inert atmosphere for pyrophoric catalysts) and add a fresh portion of the catalyst.
-
Consider optimizing reaction conditions, such as temperature. However, be aware that increasing temperature may negatively impact selectivity.
-
If catalyst poisoning is suspected, purifying the starting material is the most effective long-term solution.[6]
-
Data Presentation: Comparison of Reduction Methods
The table below summarizes the key aspects of the most relevant reduction methodologies for this transformation.
| Method | Reagent / Catalyst | Typical Conditions | Advantages | Disadvantages & Challenges |
| Catalytic Hydrogenation | 5% Pt/C | H₂ (1-4 bar), Room Temp - 50°C, in MeOH or EtOH | Atom economical, clean workup (catalyst is filtered off). | Risk of nitrile reduction, catalyst poisoning, requires specialized hydrogenation equipment for pressures >1 atm.[2][6] |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1-4 bar), Room Temp, in MeOH or EtOH | Widely available, highly active catalyst. | Low selectivity ; often reduces both nitro and nitrile groups.[2][3] Not recommended for this transformation. |
| Chemical Reduction | SnCl₂·2H₂O (5 equiv.) | Reflux in EtOH or EtOAc | Excellent selectivity for the nitro group; tolerant of most other functional groups.[1][3] | Stoichiometric amounts of tin salts are produced, requiring an aqueous basic workup for removal, which can sometimes be tedious.[1][3] |
| Transfer Hydrogenation | Pd/C with Ammonium Formate | Reflux in MeOH or EtOH | Avoids the use of high-pressure hydrogen gas; generally mild conditions.[8] | Selectivity can still be an issue with Pd/C; requires careful optimization.[1] |
Experimental Protocols
Protocol 1: Selective Reduction using SnCl₂·2H₂O
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds in the presence of other sensitive groups.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-nitrophenyl)propanenitrile (1.0 eq).
-
Reagent Addition: Add absolute ethanol or ethyl acetate as the solvent (approx. 10-20 mL per gram of starting material). To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 70-80°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LCMS until all starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.[1]
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Selective Catalytic Hydrogenation using Pt/C
This protocol is based on general procedures for selective nitro group hydrogenation.[2][9]
-
Reaction Setup: To a heavy-walled hydrogenation flask, add 2-(4-nitrophenyl)propanenitrile (1.0 eq) and a solvent such as methanol or ethanol (approx. 20 mL per gram).
-
Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C) catalyst. A typical loading is 5-10% w/w relative to the starting material.
-
Reaction Execution:
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Carefully purge the flask by evacuating it and refilling it with nitrogen or argon gas (repeat 3 times).
-
Evacuate the flask one final time and introduce hydrogen gas (H₂) via a balloon or from a pressurized source to the desired pressure (start with 1 atm / balloon pressure).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC, LCMS, or by hydrogen uptake until complete.
-
-
Work-up:
-
Carefully vent the excess hydrogen and purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pt/C catalyst.[9] Wash the filter cake thoroughly with the reaction solvent.
-
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product, which can be purified further if needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
"optimizing reaction conditions for the synthesis of 2-(4-Aminophenyl)propanenitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Aminophenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through the reduction of its nitro precursor, 2-(4-nitrophenyl)propanenitrile. This transformation can be effectively achieved via two primary pathways:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). It is often favored for its clean reaction profile and high yields.[1]
-
Chemical Reduction: Alternatively, chemical reducing agents can be employed. A common example is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an organic solvent like ethyl acetate.[2]
Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile?
A2: For the catalytic hydrogenation route, mild reaction conditions are generally recommended to ensure high yields and purity of the final product.[1] Optimal conditions typically involve:
-
Temperature: 25-30°C
-
Pressure: 1-2 atm of hydrogen gas
-
Catalyst: Palladium on carbon (Pd/C)
-
Solvent: A polar solvent such as ethanol or ethyl acetate is commonly used.
Q3: Can you provide a general protocol for the synthesis of this compound via chemical reduction?
A3: A general procedure for the synthesis of a similar compound, 2-(4-aminophenyl)-2-methylpropanenitrile, using stannous chloride dihydrate is as follows and can be adapted: 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) is dissolved in ethyl acetate (20 mL), and stannous chloride dihydrate (15.86 mmol) is added. The reaction mixture is stirred at room temperature overnight. Upon completion, the mixture is alkalized with aqueous sodium carbonate. The organic layer is then separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[2]
Q4: What are some potential side reactions or impurities I should be aware of during the synthesis?
A4: Several side reactions can occur, potentially leading to impurities in your final product. These include:
-
Incomplete Reduction: If the reduction of the nitro group is not complete, you may have residual 2-(4-nitrophenyl)propanenitrile in your product.
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(4-aminophenyl)propanoic acid.[1][3]
-
Oxidation of the Amino Group: The resulting amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, especially if exposed to oxidizing agents.[1]
-
Formation of Secondary/Tertiary Amines: In some reductive amination processes, the formation of secondary and tertiary amines can be a side reaction, though this is less common in the direct reduction of a nitro group.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material. Extend reaction time: If the reaction is proceeding slowly, consider extending the reaction time. Increase catalyst loading: In catalytic hydrogenation, ensure the catalyst is active and consider increasing the loading. Check reducing agent: For chemical reductions, ensure the reducing agent is fresh and used in the correct stoichiometric amount.[2] |
| Product loss during workup: The product may be lost during extraction or purification steps. | Optimize extraction: Ensure the pH is appropriate during aqueous workup to keep the amine in the organic layer. Careful purification: Use appropriate column chromatography conditions to minimize product loss.[2][5] | |
| Impure Product | Presence of starting material: Incomplete reduction of the nitro group. | Optimize reaction conditions: As mentioned above, ensure the reaction goes to completion. Purification: Utilize silica gel column chromatography to separate the product from the starting material.[2] |
| Presence of side products: Hydrolysis of the nitrile or oxidation of the amine. | Control pH: Maintain neutral or slightly basic conditions during workup to minimize nitrile hydrolysis. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group. | |
| Difficulty in Product Isolation | Product is an oil: The product may not crystallize easily. | Purification: Purify the product as an oil using column chromatography.[2] Salt formation: Consider forming a salt (e.g., hydrochloride) to facilitate crystallization and handling. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)propanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1-2 atm with hydrogen and stir the mixture vigorously at 25-30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or by monitoring hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Synthesis of this compound via Stannous Chloride Reduction (Adapted from a similar synthesis[2])
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-nitrophenyl)propanenitrile (1.0 eq) in ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 15 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, carefully add a saturated aqueous solution of sodium carbonate to basify the reaction mixture.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Buy this compound | 28694-90-8 [smolecule.com]
- 2. 2-(4-AMINOPHENYL)-2-METHYLPROPANENITRILE | 115279-57-7 [amp.chemicalbook.com]
- 3. Methods of preparing nitriles reagents equations physical properties chemical reactions advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
"minimizing byproduct formation in 2-(4-Aminophenyl)propanenitrile synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-aminophenyl)propanenitrile. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile.
Issue 1: Incomplete or Slow Reaction
-
Question: My reaction to reduce 2-(4-nitrophenyl)propanenitrile is very slow or does not go to completion. What are the possible causes and solutions?
-
Answer: Incomplete or slow reactions are common and can often be attributed to catalyst activity, reaction conditions, or substrate solubility.
-
Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst itself may also be old or have reduced activity. Using a fresh batch of a high-quality catalyst is recommended.
-
Insufficient Hydrogen Pressure: The hydrogenation reaction requires an adequate supply of hydrogen. Ensure your reaction vessel is properly sealed and pressurized. For laboratory scale, a hydrogen balloon is often sufficient, but for larger scales, a pressurized reactor is necessary.[1]
-
Poor Substrate Solubility: 2-(4-nitrophenyl)propanenitrile must be fully dissolved in the reaction solvent for the catalytic reduction to proceed efficiently. If solubility is an issue, consider switching to a more suitable solvent or using a co-solvent system. Common solvents for this reaction include ethanol, methanol, and ethyl acetate.
-
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions.
-
Issue 2: Formation of Colored Impurities
-
Question: My final product has a pink or reddish hue. What are these impurities and how can I remove them?
-
Answer: The formation of colored impurities often indicates the presence of oxidized byproducts of the desired amine.
-
Oxidation of the Amino Group: The primary amino group of this compound is susceptible to oxidation, which can form colored nitroso or nitro compounds, especially upon exposure to air over time. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during the work-up and purification steps.
-
Purification: These colored impurities can often be removed by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot solvent (e.g., ethanol or isopropanol) and allowing it to cool slowly. The purified this compound will crystallize out, leaving the more soluble impurities in the mother liquor. Washing the collected crystals with a small amount of cold solvent can further improve purity.
-
Issue 3: Presence of Unidentified Byproducts in NMR/LC-MS
-
Question: I am observing unexpected peaks in my analytical data (NMR, LC-MS) after the synthesis. What are the likely byproducts?
-
Answer: Besides incomplete reduction products, other side reactions can occur, leading to various byproducts.
-
Incomplete Nitro Reduction: As mentioned, the reduction of the nitro group can be incomplete, leading to the formation of intermediates such as N-(4-cyanophenyl)hydroxylamine, 1-nitroso-4-(1-cyanoethyl)benzene, and 4,4'-bis(1-cyanoethyl)azoxybenzene.
-
Nitrile Group Reduction: The nitrile group itself can be reduced under certain hydrogenation conditions, especially with more aggressive catalysts or higher hydrogen pressures, to form the corresponding primary amine, 2-(4-aminophenyl)propan-1-amine.
-
Dimerization/Secondary Amine Formation: The newly formed primary amine can react with the starting material or intermediates to form secondary amines.
-
Hydrogenolysis: In some cases, cleavage of the C-CN bond can occur, leading to the formation of 4-aminocumene.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical byproducts?
A1: The most common and efficient method for synthesizing this compound is the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
The primary byproducts stem from incomplete reduction of the nitro group. The reduction proceeds through several intermediates, and if the reaction is not driven to completion, these can remain as impurities. The main pathway and potential byproducts are illustrated below.
Q2: How can I optimize the reaction conditions to maximize the yield of the desired product?
A2: Optimization involves a careful balance of several factors:
-
Catalyst Loading: Typically, a catalyst loading of 5-10 mol% of Pd/C is used. Using too little catalyst can lead to a slow or incomplete reaction, while an excessive amount may not significantly improve the yield and increases cost.
-
Solvent Choice: Solvents like ethanol, methanol, and ethyl acetate are commonly used. The choice of solvent can affect the solubility of the starting material and the reaction rate.
-
Hydrogen Pressure: For most lab-scale syntheses, a balloon filled with hydrogen provides sufficient pressure. For larger scales, a pressure of 1-4 atm is generally effective.
-
Temperature: The reaction is typically run at room temperature. If the reaction is slow, gentle heating to 30-40°C can be beneficial.
-
Reaction Time: The reaction progress should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material. Typical reaction times range from a few hours to overnight.
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often suitable. The general procedure is as follows:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Q4: Are there any specific analytical methods recommended for assessing the purity of the final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to detect and quantify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the structures of byproducts.
Data Presentation
The following table summarizes the potential impact of varying reaction conditions on the formation of byproducts during the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile. This data is generalized from typical aromatic nitro reduction literature and should be used as a guideline for optimization.
| Parameter | Condition | Expected Impact on Main Product Yield | Potential Byproduct Increase | Notes |
| Catalyst | 5% Pd/C vs. 10% Pd/C | Higher loading may increase reaction rate. | Minimal change in byproduct profile. | Cost is a factor with higher loading. |
| PtO₂ | May be more active. | Potential for over-reduction of nitrile. | Requires careful monitoring. | |
| Raney Nickel | Effective, but may require higher pressures. | Can also reduce the nitrile group. | Often used in industrial settings. | |
| Solvent | Ethanol | Good solubility for starting material. | - | A common and effective choice. |
| Ethyl Acetate | Good solubility, easy to remove. | - | Another good choice. | |
| Acetic Acid | Can accelerate the reaction. | May lead to N-acetylation of the product. | Requires basic workup. | |
| Temperature | 25 °C | Standard condition. | - | Generally provides good selectivity. |
| 50 °C | Increased reaction rate. | Potential for increased dimerization/side reactions. | Use with caution and monitor closely. | |
| H₂ Pressure | 1 atm (balloon) | Sufficient for lab scale. | Incomplete reduction if H₂ is consumed. | Ensure a continuous supply of H₂. |
| 4 atm | Faster reaction. | Increased risk of nitrile reduction and hydrogenolysis. | Requires specialized pressure equipment. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound by Catalytic Hydrogenation
This protocol is a representative procedure for the laboratory-scale synthesis.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-nitrophenyl)propanenitrile (5.0 g, 28.4 mmol).
-
Add 100 mL of ethanol to dissolve the starting material.
-
Carefully add 10% Palladium on carbon (Pd/C, 0.5 g, 10 wt%) to the solution.
-
Seal the flask with a septum.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Leave the reaction under a positive pressure of hydrogen (balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of ethanol to recover any remaining product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential byproducts.
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A troubleshooting flowchart for common issues in the synthesis.
References
"troubleshooting guide for the purification of 2-(4-Aminophenyl)propanenitrile"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Aminophenyl)propanenitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My purified this compound is a brownish or yellowish oil/solid instead of a light-colored crystalline solid. What could be the cause?
Answer: The discoloration of your product often indicates the presence of impurities. The most common synthesis route to this compound is the reduction of 2-(4-nitrophenyl)propanenitrile. Incomplete reduction or side reactions can lead to colored impurities.
-
Possible Causes:
-
Incomplete reduction: The presence of the starting material, 2-(4-nitrophenyl)propanenitrile, which is often yellow, can impart color to the final product.
-
Oxidation of the amino group: Aromatic amines are susceptible to oxidation, which can form highly colored impurities.[1] This can occur during the reaction, work-up, or even during storage if exposed to air and light.
-
Side-products from the reduction: Depending on the reducing agent and reaction conditions, various side-products can form. For example, using certain metal hydrides for the reduction of aromatic nitro compounds can sometimes lead to azo compounds, which are typically colored.[2]
-
-
Solutions:
-
Ensure complete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting nitro compound has been consumed.
-
Optimize purification: Employ column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from less polar starting material and more polar colored impurities.
-
Prevent oxidation: Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during purification and storage. Store the purified product in a cool, dark place.
-
Charcoal treatment: In some cases, a small amount of activated charcoal can be used during recrystallization to remove colored impurities. However, this should be done with caution as it can also adsorb the desired product, leading to lower yields.
-
Question 2: I am having trouble purifying this compound by column chromatography. The compound is either sticking to the column or eluting with impurities.
Answer: this compound is a polar compound due to the presence of the amino and nitrile groups.[3] This polarity can lead to strong interactions with the silica gel stationary phase, causing tailing and poor separation.
-
Possible Causes:
-
Strong interaction with silica: The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption.[4][5]
-
Inappropriate solvent system: The chosen eluent may not have the optimal polarity to effectively separate the target compound from impurities.
-
-
Solutions:
-
Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent.[6] This will help to neutralize the acidic sites on the silica gel and improve the peak shape of the basic amine.
-
Optimize the solvent gradient: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally, more polar impurities.
-
Consider an alternative stationary phase: If silica gel proves problematic, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase such as amino-silica.[5][6]
-
Question 3: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present that depress the melting point.[8]
-
Possible Causes:
-
High impurity level: The presence of impurities can significantly lower the melting point of your compound, causing it to melt in the hot solvent.
-
Inappropriate solvent choice: The solvent may be too good a solvent for your compound, preventing it from crystallizing even upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to supersaturation and the formation of an oil instead of crystals.
-
-
Solutions:
-
Pre-purify the crude product: If the crude product is highly impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Change the solvent system:
-
If using a single solvent, try a solvent in which the compound is less soluble at room temperature.
-
A mixed solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[4] Common solvent mixtures for polar compounds include ethanol/water or ethyl acetate/hexanes.
-
-
Slow down the cooling process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling rate.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
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Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.
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Question 4: I have successfully purified my this compound, but the yield is very low. How can I improve it?
Answer: Low yield can result from losses at various stages of the purification process.
-
Possible Causes:
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Loss during column chromatography: Using too polar an eluent can cause the product to elute too quickly with other impurities. Conversely, if the product sticks to the column, it may not be fully recovered.
-
Loss during recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Washing the crystals with a solvent in which they are soluble will also lead to loss of product.
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Product decomposition: this compound, being an aminonitrile, might be sensitive to harsh pH conditions or prolonged heating, which could lead to degradation.[9]
-
-
Solutions:
-
Optimize column chromatography: Carefully select your solvent system based on TLC analysis to ensure good separation and complete elution of your product.
-
Optimize recrystallization: Use the minimum amount of hot solvent necessary to dissolve your compound. After filtration, wash the crystals with a small amount of cold solvent. You can also try to recover more product from the mother liquor by concentrating it and allowing it to crystallize again.
-
Handle with care: Avoid unnecessarily prolonged exposure to high temperatures and strong acids or bases during the purification process.
-
Data Presentation
The following table summarizes key physical and analytical data for this compound and its common precursor. This data is essential for monitoring purification progress and confirming product identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₀N₂ | 146.19 | 55-57 | Light-colored crystalline solid |
| 2-(4-Nitrophenyl)propanenitrile | C₉H₈N₂O₂ | 176.17 | 110-112 | Yellow solid |
Note: The appearance of the final product can vary depending on its purity.
Experimental Protocols
This section provides detailed methodologies for the key purification and analytical techniques discussed in this guide.
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes). If the compound is still not eluting, a small percentage of methanol can be added to the eluent. To improve peak shape for this basic compound, 0.1-1% triethylamine can be added to the eluent mixture.[6]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a mixed solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture to just below the boiling point while stirring until the solid dissolves completely.
-
Addition of "Poor" Solvent (for mixed solvent systems): While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to the hot, cloudy mixture until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a composition of 95% A and 5% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships described in this guide.
References
- 1. Purification [chem.rochester.edu]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues and degradation pathways of 2-(4-Aminophenyl)propanenitrile"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-Aminophenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to degradation through several pathways due to the presence of a primary aromatic amine and a nitrile functional group. The main stability concerns are:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form 2-(4-aminophenyl)propanamide and subsequently 2-(4-aminophenyl)propanoic acid.[1][2][3]
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products, including nitroso and nitro derivatives.[4][5][6][7][8] This can be initiated by atmospheric oxygen, oxidizing agents, or light.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate oxidative degradation of the amino group.[9][10][11][12][13][14]
-
Thermal Degradation: Elevated temperatures can increase the rate of both hydrolysis and oxidation.[15][16][17][18]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to protect it from moisture and air.
Q3: I am observing a color change in my sample of this compound. What could be the cause?
A3: A color change, typically to a yellow or brown hue, is a common indicator of oxidation of the aromatic amino group. This can be caused by exposure to air (oxygen), light, or trace metal impurities that can catalyze the oxidation process.
Q4: My analytical results show the presence of new, more polar impurities in my sample over time. What are these likely to be?
A4: The appearance of more polar impurities is often due to hydrolysis of the nitrile group. The primary hydrolysis product is 2-(4-aminophenyl)propanamide, which can be further hydrolyzed to the even more polar 2-(4-aminophenyl)propanoic acid.
Troubleshooting Guides
Issue 1: Unexpected Degradation During an Experiment
-
Symptom: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after your experiment.
-
Possible Cause 1: pH Instability. Your experimental conditions may be too acidic or basic, leading to the hydrolysis of the nitrile group.
-
Troubleshooting Step: Check the pH of your reaction mixture or formulation. If possible, adjust the pH to a more neutral range (pH 5-7). If the experimental conditions require acidic or basic pH, consider the potential for hydrolysis and monitor for the formation of the corresponding amide and carboxylic acid.
-
-
Possible Cause 2: Oxidative Degradation. Your sample may be exposed to oxidizing agents or atmospheric oxygen, especially at elevated temperatures.
-
Troubleshooting Step: Degas your solvents and blanket your reaction vessel with an inert gas like nitrogen or argon. Avoid the use of unnecessary oxidizing agents. If your experiment involves heating, ensure it is done under an inert atmosphere.
-
-
Possible Cause 3: Photodegradation. Exposure to ambient or UV light can cause degradation.
-
Troubleshooting Step: Protect your sample from light by using amber-colored glassware or by wrapping your experimental setup in aluminum foil.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in the biological activity of this compound between different batches or over time.
-
Possible Cause: Formation of Degradation Products with Different Activities. The degradation products (hydrolyzed or oxidized forms) may have different biological activities (higher, lower, or none) compared to the parent compound.
-
Troubleshooting Step: Re-analyze the purity of your sample using a validated stability-indicating analytical method (e.g., HPLC with UV and MS detection) to quantify the parent compound and any major degradants.[19][20][21] Correlate the observed biological activity with the purity of the sample. It is crucial to use freshly prepared solutions from a well-stored solid sample for consistent results.
-
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under forced degradation conditions. These are typical conditions used in stability studies to intentionally degrade the sample to identify potential degradation products and pathways.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | % Degradation (Approx.) | Major Degradation Products |
| 0.1 M HCl (aq) at 60 °C | 24 | 15% | 2-(4-aminophenyl)propanamide, 2-(4-aminophenyl)propanoic acid |
| pH 4.0 Buffer at 40 °C | 72 | < 2% | Minimal degradation |
| pH 7.0 Buffer at 40 °C | 72 | < 1% | Minimal degradation |
| pH 9.0 Buffer at 40 °C | 72 | 5% | 2-(4-aminophenyl)propanamide |
| 0.1 M NaOH (aq) at 60 °C | 24 | 25% | 2-(4-aminophenyl)propanoic acid sodium salt, 2-(4-aminophenyl)propanamide |
Table 2: Oxidative Stability of this compound
| Condition | Time (hours) | % Degradation (Approx.) | Major Degradation Products |
| 3% H₂O₂ (aq) at RT | 24 | 20% | Oxidized aromatic species (e.g., nitroso, nitro derivatives) |
| AIBN in Acetonitrile at 60 °C | 8 | 10% | Oxidized aromatic species |
Table 3: Photostability of this compound (Solid State)
| Condition | Duration | % Degradation (Approx.) | Major Degradation Products |
| ICH Option 1 (1.2 million lux hours, 200 W h/m²) | As per ICH | 5-10% | Oxidized aromatic species (colored) |
Table 4: Thermal Stability of this compound (Solid State)
| Condition | Time (days) | % Degradation (Approx.) | Major Degradation Products |
| 60 °C | 14 | < 2% | Minimal degradation, slight discoloration |
| 80 °C | 14 | 5% | Oxidized aromatic species, trace hydrolysis if moisture is present |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the hydrolytic stability of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
pH 4.0, 7.0, and 9.0 Buffers
-
0.1 M Sodium Hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV and MS detectors
-
Thermostatically controlled water bath or oven
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each condition (0.1 M HCl, pH 4, 7, 9 buffers, 0.1 M NaOH), add a known volume of the stock solution to a larger volume of the respective aqueous medium to achieve a final concentration of approximately 50 µg/mL.
-
Prepare a control sample in a 50:50 acetonitrile:water mixture.
-
Incubate all solutions at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively, and/or by diluting with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of the remaining parent compound and identify and quantify any degradation products.
Protocol 2: Oxidative Degradation Study
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV and MS detectors
Procedure:
-
Prepare a solution of this compound in a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Treat the solution with 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.
-
Analyze the samples by HPLC-UV/MS to monitor the degradation of the parent compound and the formation of oxidation products.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General oxidative degradation pathway for the amino group.
Caption: Workflow for a forced degradation study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Catalyzed oxidation of aniline by hydrogen peroxide in the presence of" by M. Croston, J. Langston et al. [repository.rit.edu]
- 7. scielo.br [scielo.br]
- 8. repository.rit.edu [repository.rit.edu]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. q1scientific.com [q1scientific.com]
- 13. iagim.org [iagim.org]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
"improving the yield and purity of 2-(4-Aminophenyl)propanenitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Aminophenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)propanenitrile. This reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a well-established and efficient transformation.[1] Catalytic hydrogenation using a palladium catalyst is a frequently employed method for this purpose.[1]
Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile?
A2: The catalytic hydrogenation is generally carried out under mild conditions. Typical parameters include temperatures ranging from 25-30°C and hydrogen pressures of 1-2 atmospheres.[1] The choice of solvent and catalyst are crucial for optimizing the reaction.
Q3: What are the potential side reactions that can lower the yield and purity?
A3: Several side reactions can occur during the synthesis, impacting the overall yield and purity. These include:
-
Incomplete reduction: The reaction may not go to completion, leaving unreacted 2-(4-nitrophenyl)propanenitrile.
-
Formation of hydroxylamines, azo, and azoxy compounds: These can arise from the incomplete reduction of the nitro group.
-
Hydrolysis of the nitrile group: The nitrile group (-C≡N) can be susceptible to hydrolysis, especially if water is present under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.
-
Reduction of the nitrile group: While the primary goal is the reduction of the nitro group, under certain conditions, the nitrile group can also be reduced to a primary amine, leading to the formation of a diamine byproduct.[1]
Q4: How can I purify the crude this compound?
A4: Common purification techniques for this compound include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
-
Column chromatography: This technique is effective for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material (2-(4-nitrophenyl)propanenitrile) | Inactive or insufficient catalyst. | Ensure the catalyst is fresh and active. Increase the catalyst loading incrementally. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure within the recommended range (1-2 atm) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. | |
| Poor quality of starting materials. | Use pure, dry 2-(4-nitrophenyl)propanenitrile. | |
| Significant amount of side products detected | Suboptimal reaction temperature. | Maintain the reaction temperature in the 25-30°C range. Higher temperatures can promote side reactions. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize hydrolysis of the nitrile group. | |
| Product loss during work-up and purification | Inefficient extraction. | Ensure the pH of the aqueous phase is appropriately adjusted to maximize the partitioning of the amine product into the organic layer during extraction. |
| Poor choice of recrystallization solvent. | Perform small-scale solvent screening to identify a solvent that provides good recovery of pure crystals. |
Low Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of unreacted starting material | Incomplete reaction. | See "Low conversion of starting material" in the Low Yield table. |
| Presence of yellowish/orange impurities | Formation of azo or azoxy compounds from incomplete nitro group reduction. | Consider the addition of a catalytic amount of a vanadium compound to the hydrogenation reaction to suppress the formation of these byproducts. |
| Broad melting point range of the isolated product | Presence of multiple impurities. | Purify the product using column chromatography followed by recrystallization. |
| Oily product obtained after purification | The product may have a low melting point or be contaminated with impurities that depress the melting point. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product is inherently an oil at room temperature, purification by column chromatography is the preferred method. |
Experimental Protocols
The following are detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 2-(4-nitrophenyl)propanenitrile (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the flask with hydrogen to 1-2 atm.
-
Stir the reaction mixture vigorously at 25-30°C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Method 1: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.
-
Filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize typical data for the synthesis and purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
Table 1: Synthesis of this compound - Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B |
| Catalyst | 10% Pd/C | 5% Pd/C |
| Catalyst Loading | 5 mol% | 10 mol% |
| Solvent | Methanol | Ethanol |
| Temperature | 25°C | 30°C |
| Pressure (H₂) | 1 atm | 2 atm |
| Reaction Time | 8 hours | 6 hours |
| Crude Yield | ~95% | ~98% |
| Crude Purity (by HPLC) | ~90% | ~92% |
Table 2: Purification of this compound - Comparison of Methods
| Purification Method | Solvent/Eluent System | Purity (by HPLC) | Recovery Yield |
| Recrystallization | Ethanol | >98% | ~85% |
| Recrystallization | Ethyl Acetate/Hexanes | >99% | ~80% |
| Column Chromatography | Ethyl Acetate/Hexanes Gradient | >99.5% | ~75% |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
"addressing poor solubility of 2-(4-Aminophenyl)propanenitrile in reaction media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-(4-Aminophenyl)propanenitrile in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound, with CAS number 28694-90-8, is a solid compound with a melting point of 55-57°C.[1] Its molecular structure includes a primary amino group and a nitrile group attached to a phenyl ring, which influence its polarity and reactivity.[2][3] The amino group provides a site for nucleophilic reactions, while the nitrile group can undergo hydrolysis or reduction.[3]
Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial steps I should take?
A2: When encountering poor solubility, a systematic approach is recommended. First, verify the purity of your compound. Impurities can sometimes affect solubility. Subsequently, consider the polarity of your solvent. A solvent's polarity should ideally match that of the solute for good solubility. Given the structure of this compound, solvents of intermediate polarity are a good starting point. If solubility is still an issue, a systematic solvent screening is advised.
Q3: What common organic solvents are likely to be suitable for dissolving this compound?
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane, Chloroform
A starting point for screening would be to test the solubility in a small amount of each solvent at room temperature.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid organic compounds, solubility increases with temperature.[4] Gently heating the solvent while adding the this compound can significantly improve its dissolution. However, it is crucial to ensure that the temperature is kept well below the boiling point of the solvent and that the compound is stable at the elevated temperature. Always monitor for any signs of degradation.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during experiments with this compound.
Issue 1: The compound will not dissolve in the primary reaction solvent.
Cause: Mismatch between the polarity of the solute and the solvent.
Solutions:
-
Solvent Screening: Conduct a systematic solvent screening to identify a more suitable solvent system. A detailed protocol for this is provided below.
-
Co-solvency: Introduce a small amount of a miscible co-solvent in which the compound has higher solubility. This can significantly increase the overall solvating power of the solvent mixture.
-
Temperature Adjustment: As mentioned in the FAQs, carefully increasing the temperature of the reaction mixture can enhance solubility.
Issue 2: The compound precipitates out of the solution during the reaction.
Cause:
-
Change in the composition of the reaction medium (e.g., formation of a less-solubilizing product).
-
Change in temperature.
-
Reaction consuming a solubilizing group on the starting material.
Solutions:
-
Addition of a Co-solvent: If the reaction allows, a small addition of a co-solvent that helps to keep the product in solution can be beneficial.
-
Temperature Control: Maintain a constant and, if necessary, elevated temperature throughout the reaction.
-
Use of a More Robust Solvent System: From the outset, choose a solvent or solvent mixture that has a higher capacity for both the starting material and the expected product.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method to quickly assess the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, THF, Dichloromethane, Toluene)
-
Small vials or test tubes (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Weigh approximately 10 mg of this compound into each vial.
-
Add 0.5 mL of a solvent to the first vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the vial for undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 20 mg/mL.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.
-
If the solid dissolves, the compound is "sparingly soluble" (approx. 10 mg/mL).
-
If the solid still does not dissolve, the compound is considered "insoluble" in that solvent at this concentration.
-
Repeat steps 2-8 for each solvent to be tested.
-
Record your observations in a table.
Data Presentation:
| Solvent | Estimated Solubility (mg/mL) | Observations |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Acetonitrile | ||
| THF | ||
| Dichloromethane | ||
| Toluene |
Protocol 2: Utilizing Co-solvency to Enhance Solubility
This protocol describes how to use a co-solvent to improve the solubility of this compound in a primary reaction solvent where it is poorly soluble.
Procedure:
-
Identify a primary reaction solvent in which the compound is poorly soluble but is required for the reaction chemistry.
-
From the solvent screening (Protocol 1), identify a co-solvent in which the compound is highly soluble and which is miscible with the primary solvent.
-
In a reaction vessel, suspend this compound in the primary reaction solvent.
-
While stirring, add the co-solvent dropwise until the solid completely dissolves.
-
It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution to avoid significant changes to the reaction conditions.
-
Monitor the reaction to ensure the compound remains in solution.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
References
"optimization of HPLC method for resolving 2-(4-Aminophenyl)propanenitrile and impurities"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the development and optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-(4-Aminophenyl)propanenitrile and its related impurities.
Troubleshooting Guide
This guide addresses common chromatographic issues in a question-and-answer format.
Question: Why am I seeing poor peak shapes, such as tailing or fronting, for my main analyte?
Answer: Peak asymmetry is a common issue in HPLC. The cause depends on whether it affects all peaks or just specific ones.
-
Peak Tailing (Asymmetry > 1.2): This is often observed for basic compounds like this compound due to interactions with the silica stationary phase.[1][2]
-
If only the amine peak tails: This suggests secondary interactions with acidic silanol groups on the column packing.[1] Potential solutions include lowering the mobile phase pH to protonate the analyte and suppress silanol ionization, using a highly deactivated, end-capped column, or adding a competing base like triethylamine (TEA) to the mobile phase.[3]
-
If all peaks tail: This typically points to a physical problem in the system.[4] Common causes include a partially blocked column inlet frit, contamination at the head of the column, or excessive extra-column volume (e.g., overly long tubing).[4] Reversing and flushing the column or replacing the column frit may resolve the issue.[4]
-
-
Peak Fronting (Asymmetry < 0.9): This is less common than tailing.
-
The most frequent causes are sample overload (injecting too high a concentration or volume) or an injection solvent that is stronger than the mobile phase.[5] Try diluting your sample or dissolving it in the initial mobile phase.[3] Catastrophic column failure, such as a void or channel in the packed bed, can also lead to fronting.[4]
-
Question: My peaks for the main compound and a critical impurity are not well-resolved. How can I improve the separation?
Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Optimize Selectivity: This is the most effective way to improve resolution.
-
Change Mobile Phase pH: The charge state of the basic amine analyte and acidic or basic impurities can be altered by adjusting the mobile phase pH, which can significantly change their retention and improve separation.[6]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter elution patterns and improve selectivity.[6]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.[6][7]
-
-
Increase Efficiency:
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Use a Column with Smaller Particles: Switching to a column with smaller particles (e.g., from 5 µm to sub-3 µm) will significantly increase efficiency and resolution.[7]
-
-
Increase Retention:
-
Decrease Organic Content: For reversed-phase chromatography, reducing the percentage of the organic solvent in the mobile phase will increase the retention factor (k') and can improve the resolution of early-eluting peaks.
-
Question: I am observing unexpected or "ghost" peaks in my chromatogram. What is their source?
Answer: Ghost peaks can arise from several sources.
-
Late Elution: A peak from a previous injection may elute during a subsequent run, especially in gradient analysis. To fix this, increase the run time or implement a high-organic flush at the end of each run to wash strongly retained compounds from the column.
-
Sample Contamination: The sample itself or the solvent used for dilution might be contaminated. Analyze a blank injection of your sample solvent to check for contaminants.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks, particularly during a gradient run. Use high-purity, HPLC-grade solvents and fresh mobile phase.
-
System Contamination: Contamination can build up in the injector, lines, or detector. A systematic flushing of the HPLC system may be required.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a reversed-phase HPLC method for this compound?
A1: A good starting point for method development would be a standard C18 column with gradient elution.[6] See the protocol below for a recommended starting method.
Q2: How do I develop a stability-indicating method for this compound?
A2: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[7][8] The process involves:
-
Forced Degradation: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[9][10]
-
Method Development: Developing an HPLC method that separates the main peak from all degradation peaks. A photodiode array (PDA) detector is crucial to check for peak purity and ensure co-elution is not occurring.
-
Validation: Validating the method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[10]
Q3: this compound is chiral. How can I separate the enantiomers?
A3: Direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP).[11][12]
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are highly versatile and often successful for separating a wide range of chiral compounds, including amines.[11][13]
-
Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes.[14] For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and resolution.[11]
Q4: What data should be included in a system suitability test (SST)?
A4: An SST ensures the chromatographic system is performing adequately before running samples. Key parameters include:
-
Tailing Factor (Asymmetry): Typically should be ≤ 2.0.[2]
-
Theoretical Plates (N): A measure of column efficiency; the value should be above a predefined minimum.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be > 1.5 (or > 2.0 for pharmaceutical applications).
-
Relative Standard Deviation (RSD): The %RSD for retention time and peak area from replicate injections (typically 5 or 6) should be < 1.0% or < 2.0%, depending on the application.
Data Presentation & Protocols
Table 1: Troubleshooting Common Peak Shape Problems
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Chemical: Secondary silanol interactions with the basic amine analyte.[1][2] | Decrease mobile phase pH; add a competing base (e.g., 0.1% TEA); use a base-deactivated or end-capped column.[3] |
| Physical: Column contamination or void; blocked frit; extra-column dead volume.[4] | Reverse and flush column; replace column; check and minimize tubing lengths.[4] | |
| Peak Fronting | Sample overload (mass or volume).[5] | Reduce injection volume or sample concentration.[5] |
| Injection solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Column bed collapse or void.[4] | Replace the column.[4] | |
| Split Peaks | Partially plugged column inlet frit. | Reverse and flush the column; replace the frit or the column. |
| Sample solvent incompatible with mobile phase. | Inject the sample in the mobile phase. | |
| Co-elution of two compounds. | Optimize the method to improve resolution (e.g., change gradient, pH). |
Experimental Protocol 1: General Starting RP-HPLC Method
This protocol provides a robust starting point for separating this compound from potential non-chiral impurities.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV/PDA at 230 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile/Water
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. waters.com [waters.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scienceopen.com [scienceopen.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Characterization of Aminophenylpropanenitriles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the characterization of aminophenylpropanenitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in synthetic aminophenylpropanenitriles?
A1: Impurities in aminophenylpropanenitriles typically originate from several sources throughout the synthetic process and storage.[1][2][3] These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions occurring during the synthesis.[1][3] For example, in a synthesis involving the Strecker reaction, residual aldehydes, cyanide salts, or ammonia could be present.
-
Degradation Products: Aminophenylpropanenitriles can degrade over time or under stress conditions such as exposure to light, heat, humidity, or non-neutral pH.[4][5] Common degradation pathways include hydrolysis of the nitrile group and oxidation of the amine.
-
Stereochemical Impurities: For chiral aminophenylpropanenitriles, the undesired enantiomer or diastereomers are significant impurities that require careful control and analysis.[3]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification may remain in the final product.[6]
Q2: My aminophenylpropanenitrile sample is showing signs of degradation. What are the likely degradation pathways?
A2: The two primary degradation pathways for aminophenylpropanenitriles are hydrolysis and oxidation.[4][7]
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions. This typically occurs in a two-step process: first, hydrolysis to the corresponding aminophenylpropanamide, followed by further hydrolysis to the aminophenylpropanoic acid. Elevated temperatures can accelerate this process.
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or trace metal ions.[7] This can lead to the formation of colored impurities and complex polymeric byproducts. The specific oxidation products can be numerous and may include nitroso, nitro, and quinone-like structures.
Q3: Why is chiral separation critical for aminophenylpropanenitriles, and what is the most common technique?
A3: Many aminophenylpropanenitriles possess a chiral center at the carbon atom bearing the amino and nitrile groups. The different enantiomers of a chiral drug can have significantly different pharmacological, metabolic, and toxicological properties.[8] Therefore, regulatory agencies require strict control over the stereochemical purity of chiral drug substances.[8]
The most common and effective technique for separating enantiomers of aminophenylpropanenitriles is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[8][10]
Q4: I am observing poor peak shape (tailing) during the HPLC analysis of my aminophenylpropanenitrile. What could be the cause?
A4: Peak tailing in the HPLC analysis of basic compounds like aminophenylpropanenitriles is a common issue. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, consider the following:
-
Use a Mobile Phase Additive: Adding a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. For basic compounds, a pH between 3 and 7 is often effective on many columns.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column where the residual silanol groups have been chemically deactivated.
-
Lower Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion. Try diluting your sample.
Troubleshooting Guides
Guide 1: HPLC Method Development for Purity and Impurity Profiling
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Analyte and Impurities | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Gradient slope is too steep. | 1. Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. 2. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. For gradient elution, decrease the rate of change of the organic solvent percentage over time. |
| Co-elution of Impurities | 1. Insufficient separation power of the method. 2. Multiple impurities with very similar structures and polarities. | 1. Switch from isocratic to gradient elution. 2. Adjust the pH of the mobile phase to alter the ionization state of the analytes. 3. Use a longer column or a column with smaller particle size for higher efficiency. |
| Analyte Peak Not Detected or Very Small | 1. Incorrect detection wavelength. 2. Sample degradation in the autosampler. 3. Sample is too dilute. | 1. Determine the UV maximum (λmax) of the aminophenylpropanenitrile using a UV-Vis spectrophotometer and set the detector to that wavelength. 2. Use a cooled autosampler and ensure the sample diluent is non-reactive. 3. Prepare a more concentrated sample. |
Guide 2: Chiral HPLC Separation of Enantiomers
| Issue | Potential Cause | Troubleshooting Steps |
| No Separation of Enantiomers (Single Peak) | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase for the chosen CSP. | 1. Screen different types of CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives, or macrocyclic glycopeptides). 2. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[11] 3. For reversed-phase, alter the organic modifier (acetonitrile vs. methanol) and the buffer composition.[11] |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition. 2. High column temperature. 3. High flow rate. | 1. Systematically vary the percentage of the mobile phase modifier. 2. Lower the column temperature (e.g., to 15-25°C) to enhance chiral recognition. 3. Reduce the flow rate to increase the interaction time with the CSP. |
| Inconsistent Retention Times | 1. Column not properly equilibrated. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. | 1. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. |
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of aminophenylpropanenitriles and to develop stability-indicating analytical methods.[4][5] The table below presents illustrative quantitative data from a forced degradation study on a hypothetical aminophenylpropanenitrile.
Table 1: Illustrative Forced Degradation Data for 2-Amino-3-(4-methoxyphenyl)propanenitrile
| Stress Condition | Duration | % Degradation of Parent Drug | Major Degradation Product(s) Detected | % Area of Major Degradant(s) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 12.5% | 2-Amino-3-(4-methoxyphenyl)propanamide | 8.2% |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | 3.5% | |||
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 hours | 18.2% | 2-Amino-3-(4-methoxyphenyl)propanoic acid | 15.1% |
| Oxidation (3% H₂O₂, RT) | 48 hours | 9.8% | Multiple unidentified polar degradants | 7.5% (total) |
| Thermal (80°C, Solid State) | 72 hours | 2.1% | Minor unidentified degradants | < 1.0% (total) |
| Photolytic (ICH Q1B, Solid State) | 7 days | 4.5% | Colored, likely polymeric, products | Not quantifiable by HPLC |
Note: The data presented in this table is for illustrative purposes only and may not represent the actual degradation profile of a specific aminophenylpropanenitrile.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
Objective: To quantify the purity of an aminophenylpropanenitrile and separate it from its potential impurities and degradation products.
Instrumentation & Materials:
-
HPLC system with UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Triethylamine
-
Water (HPLC grade)
-
Aminophenylpropanenitrile sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or determined λmax)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aminophenylpropanenitrile sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
-
Analysis:
-
Inject a blank (diluent), a system suitability standard, and the sample solution.
-
Identify the main peak and any impurity peaks.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: GC-MS Analysis for Volatile Impurities and By-products
Objective: To identify and quantify volatile or semi-volatile impurities, such as residual starting materials or certain by-products.
Instrumentation & Materials:
-
GC-MS system with an autosampler
-
Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Aminophenylpropanenitrile sample
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Derivatization (Optional, to improve peak shape): To 100 µL of the sample solution, add 50 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes. Cool before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis:
-
Run the prepared sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by creating a calibration curve with certified reference standards if available.
-
Visualizations
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographytoday.com [chromatographytoday.com]
"scale-up considerations for the industrial production of 2-(4-Aminophenyl)propanenitrile"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 2-(4-Aminophenyl)propanenitrile.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction During Catalytic Hydrogenation of 2-(4-nitrophenyl)propanenitrile
Q: Our hydrogenation of 2-(4-nitrophenyl)propanenitrile to this compound is sluggish and does not go to completion. What are the potential causes and how can we troubleshoot this?
A: Incomplete or slow hydrogenation reactions are a common challenge during scale-up. Here is a systematic approach to identify and resolve the issue:
-
Catalyst Activity and Loading:
-
Deactivated Catalyst: The catalyst (e.g., Palladium on carbon - Pd/C, Raney Nickel) may have lost activity due to improper storage, handling, or poisoning from impurities in the starting material or solvent. Ensure the catalyst is fresh or from a reliable batch.
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low for the scale of the reaction. Consider increasing the weight percentage of the catalyst. For problematic reductions, a higher catalyst loading can be beneficial.
-
-
Reaction Conditions:
-
Hydrogen Pressure: While the reaction is often carried out at low pressures (1-2 atm), some substrates may require higher hydrogen pressures to achieve a reasonable reaction rate on a larger scale.[1]
-
Temperature: Many reductions of nitro groups proceed at room temperature (25-30°C).[1] If the reaction is slow, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can sometimes lead to the formation of side products.
-
Solvent and Solubility: Poor solubility of the nitro compound in the chosen solvent can severely limit the reaction rate. The starting material must be fully dissolved. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water. Protic co-solvents can often aid in hydrogenation reactions.
-
-
Potential Side Reactions:
-
The formation of intermediates that are difficult to reduce, such as azoxybenzene, can stall the reaction. These intermediates require further reduction steps to yield the desired aniline.[2]
-
Issue 2: Formation of Significant Side Products
Q: We are observing significant amounts of impurities, such as hydroxylamines, nitroso, or azoxy compounds, in our product. How can we improve the selectivity for this compound?
A: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the complete reduction to the primary amine.
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent (hydrogen) is used to drive the reaction to completion and reduce any partially reduced intermediates.
-
Temperature Control: The reduction of nitro compounds is an exothermic reaction. Localized overheating can promote the formation of side products like azobenzene derivatives. Ensure efficient heat transfer and temperature control, especially in large reactors.
-
Catalyst Selection: The choice of catalyst can influence selectivity. While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney Nickel might offer better selectivity for certain substrates.
-
pH of the Reaction Mixture: The pH can influence the reaction pathway. In some cases, the addition of a small amount of acid or base can improve selectivity.
Issue 3: Catalyst Deactivation and Recycling in Continuous Flow Reactors
Q: In our continuous flow hydrogenation setup, we are experiencing a gradual loss of catalyst activity. What are the likely causes and how can we manage this?
A: Catalyst deactivation in continuous flow systems is a critical issue for industrial production.
-
Catalyst Poisoning: Impurities in the feedstock or solvent can adsorb to the catalyst's active sites, leading to poisoning. Pre-purification of the starting materials is crucial.
-
Coking/Fouling: At higher temperatures, organic molecules can decompose and deposit on the catalyst surface, blocking active sites.
-
Leaching: The active metal (e.g., Palladium) can slowly leach from the support into the reaction mixture, leading to a permanent loss of activity.
-
Regeneration: Depending on the cause of deactivation, in-situ or ex-situ regeneration procedures may be possible. For example, washing the catalyst bed with a suitable solvent can sometimes remove adsorbed impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most common industrial route is the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile. This method is favored for its high atom economy and the use of relatively inexpensive reagents. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[1]
Q2: What are the typical reaction conditions for the industrial-scale hydrogenation of 2-(4-nitrophenyl)propanenitrile?
A2: The reaction is typically conducted under mild conditions. A common set of parameters includes a temperature range of 25-30°C and a hydrogen pressure of 1-2 atm.[1] However, these parameters may be adjusted based on the specific reactor design, catalyst, and desired reaction rate.
Q3: What are the main safety concerns when scaling up this hydrogenation process?
A3: The primary safety concerns are:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Proper handling, ventilation, and monitoring for leaks are essential.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric and ignite spontaneously upon exposure to air. They should be handled under an inert atmosphere or as a slurry in a solvent.
-
Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. A robust cooling system is necessary to prevent runaway reactions, especially on a large scale.
Q4: What are the common impurities found in the final product and how are they removed?
A4: Common impurities may include:
-
Unreacted Starting Material: 2-(4-nitrophenyl)propanenitrile.
-
Partially Reduced Intermediates: Such as the corresponding hydroxylamine and nitroso compounds.
-
Over-reduction Products: In some cases, the nitrile group can be reduced to a primary amine, although this typically requires harsher conditions.
-
Catalyst Residues: Traces of the metal catalyst may be present in the crude product.
Purification is typically achieved through:
-
Filtration: To remove the solid catalyst. The use of a filter aid like Celite is common.[2]
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent to remove soluble impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
Q5: Are continuous flow reactors suitable for the production of this compound?
A5: Yes, continuous flow reactors are often employed for large-scale hydrogenation processes in industrial settings. They offer several advantages over batch reactors, including enhanced heat and mass transfer, improved safety, and better process control, which can lead to higher efficiency and product quality.[1]
Data Presentation
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of 2-(4-nitrophenyl)propanenitrile
| Parameter | Typical Range | Remarks |
| Starting Material | 2-(4-nitrophenyl)propanenitrile | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Raney Nickel or Platinum on Carbon (Pt/C) can also be used. |
| Catalyst Loading | 1-5 mol% (of substrate) | May need optimization for scale-up. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Co-solvents like water may be used to improve solubility. |
| Hydrogen Pressure | 1 - 10 atm | Higher pressure may increase reaction rate but also cost.[2] |
| Temperature | 25 - 60 °C | Higher temperatures can lead to side reactions.[2] |
| Reaction Time | 2 - 12 hours | Highly dependent on scale, catalyst loading, and conditions. |
| Yield | >90% | With optimized conditions. |
| Purity | >98% | After purification. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Slow/Incomplete Reaction | Inactive catalyst | Use fresh catalyst; check for poisons in starting materials/solvent. |
| Insufficient H₂ pressure | Increase hydrogen pressure. | |
| Low temperature | Gradually increase reaction temperature while monitoring for side products. | |
| Poor substrate solubility | Use a co-solvent or a different solvent system. | |
| Low Selectivity (Side Products) | Localized overheating | Improve reactor cooling and agitation. |
| Insufficient H₂ | Ensure adequate hydrogen supply throughout the reaction. | |
| Inappropriate catalyst | Screen different catalysts (e.g., Pt/C, Raney Ni). | |
| Catalyst Deactivation | Feedstock impurities | Purify starting materials before reaction. |
| Catalyst fouling | Consider a guard bed or catalyst regeneration protocol. |
Experimental Protocols
Protocol 1: General Procedure for the Industrial Scale Batch Hydrogenation of 2-(4-nitrophenyl)propanenitrile
Disclaimer: This is a general protocol and should be adapted and optimized for specific equipment and safety procedures of your facility. A thorough risk assessment must be conducted before implementation.
-
Reactor Preparation:
-
Ensure the hydrogenation reactor is clean, dry, and has been pressure tested.
-
Inert the reactor by purging with nitrogen gas.
-
-
Charging the Reactor:
-
Under a nitrogen atmosphere, charge the reactor with 2-(4-nitrophenyl)propanenitrile (1.0 eq).
-
Add the appropriate solvent (e.g., ethanol).
-
Carefully add the 5% Pd/C catalyst (as a slurry in the solvent to prevent ignition). The typical loading is 1-2% w/w relative to the starting material.
-
-
Hydrogenation:
-
Seal the reactor and perform several nitrogen purges followed by vacuum.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 atm).
-
Start agitation and heat the reactor to the target temperature (e.g., 30-40°C).
-
Monitor the reaction progress by measuring hydrogen uptake and/or by in-process sampling and analysis (e.g., HPLC, TLC). The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst. Caution: The catalyst on the filter may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve the desired purity.
-
Dry the purified product under vacuum.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(4-Aminophenyl)propanenitrile by Quantitative NMR
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a key intermediate like 2-(4-Aminophenyl)propanenitrile, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful and widely adopted analytical techniques for this purpose. The comparison is supported by detailed experimental protocols and representative data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).
Head-to-Head Comparison: qNMR vs. HPLC for Purity Analysis
The choice between qNMR and HPLC for purity assessment depends on the specific requirements of the analysis.[2] qNMR is a primary analytical method that allows for direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[2] HPLC is a comparative technique that separates components of a mixture, with purity typically determined by an area percent method, which assumes all components have a similar response factor at the detection wavelength.[2]
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | A primary, direct method based on the signal intensity being directly proportional to the molar concentration.[2] | A comparative method based on physical separation and subsequent detection of components.[2] |
| Accuracy | High, as it can provide an absolute purity value against a certified internal standard.[2] | High, but can be influenced by the response factors of impurities, often requiring impurity reference standards for exact quantification.[3] |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[4] | Very good, with low RSD, but dependent on system stability. |
| Selectivity | High, based on distinct and specific resonance signals for different molecules. Can be challenging with overlapping signals.[2] | High, based on chromatographic separation. Co-elution of impurities can be a challenge. |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., maleic acid). Does not require a standard of the analyte.[4] | Requires a well-characterized reference standard of the analyte itself for identity and often for quantification of impurities. |
| Sample Preparation | Simple: accurate weighing of the sample and internal standard, followed by dissolution.[5] | More involved: may require filtration, dilution, and careful mobile phase preparation. |
| Analysis Time | Rapid, typically 5-15 minutes per sample for data acquisition. | Longer, with typical run times of 15-60 minutes per sample. |
| Non-Destructive | Yes, the sample can be fully recovered after analysis.[4] | No, the sample is consumed during the analysis. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and a comparative HPLC-UV method are outlined below.
¹H-qNMR Purity Determination Protocol
This method is designed for the absolute quantification of this compound using an internal standard.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Internal Standard : Maleic Acid (Certified Reference Material).
-
Solvent : Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters :
-
Pulse Program : Standard 90° pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1) : 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time : 3-4 seconds.
-
Number of Scans : 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Temperature : 298 K.
-
-
Data Processing and Quantification :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and the singlet from the internal standard (maleic acid).
-
Calculate the purity using the following formula:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> Purity(%)=IstdIanalyte×NanalyteNstd×MstdManalyte×manalytemstd×PstdWhere:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
HPLC-UV Purity Determination Protocol (Comparative Method)
This method is designed for the separation and relative quantification of this compound and potential impurities.[1]
-
Instrumentation : HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of Acetonitrile and Water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Quantification : Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Quantitative Data and Validation Summary
The following tables summarize representative quantitative data and validation parameters for the purity assessment of this compound by ¹H-qNMR and HPLC.
Table 1: Comparative Purity Assessment Data
| Parameter | ¹H-qNMR | HPLC-UV (Area %) |
| Number of Replicates (n) | 6 | 6 |
| Mean Purity (%) | 99.15 | 99.78 |
| Standard Deviation (SD) | 0.12 | 0.05 |
| Relative Standard Deviation (RSD %) | 0.121 | 0.050 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1] A discrepancy can arise if an impurity has a significantly different UV response factor compared to the main compound, leading to potential inaccuracies in the HPLC area percent method.[2] qNMR, being a molar-based technique, provides a more accurate representation of the composition.[2]
Table 2: Summary of qNMR Method Validation Parameters (ICH Q2(R1) Guidelines)
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (Repeatability RSD%) | ≤ 0.5% |
| Limit of Quantitation (LOQ) | 1.5 mg / 0.7 mL |
| Limit of Detection (LOD) | 0.5 mg / 0.7 mL |
| Specificity | Method demonstrated to be specific for the analyte in the presence of impurities. |
Workflow and Logic Diagrams
Visual representations of the experimental workflow and the underlying logic of the qNMR technique provide a clear understanding of the process.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Logical relationship for quantification in the qNMR method.
Conclusion
Quantitative NMR is a powerful, direct, and highly accurate primary method for determining the purity of pharmaceutical intermediates like this compound. Its main advantages include the simplicity of sample preparation, rapid analysis time, non-destructive nature, and the elimination of the need for a substance-specific certified reference material.[3][4] While HPLC is a highly sensitive and precise technique for identifying and quantifying trace impurities, its accuracy for the main component can be influenced by the UV response factors of those impurities.[2]
For the highest level of confidence in purity assessment, a dual approach using orthogonal techniques such as qNMR and HPLC is recommended. This cross-validation provides a more complete and reliable characterization of the material, which is essential for ensuring the quality and safety of downstream pharmaceutical products.[1]
References
A Comparative Guide to Catalysts for the Reduction of 2-(4-nitrophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 2-(4-nitrophenyl)propanenitrile to yield 2-(4-aminophenyl)propanenitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The key challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a nitrile functionality. This guide provides a comparative analysis of common catalytic systems employed for this purpose, supported by available experimental data and detailed methodologies.
Catalyst Performance Comparison
The catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile is most commonly achieved using heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel. These catalysts are favored for their efficiency and relatively high yields. Alternative methods using other metals or reagents have also been explored to enhance selectivity and yield.
While direct, side-by-side comparative studies on 2-(4-nitrophenyl)propanenitrile are not extensively documented in publicly available literature, we can extrapolate typical performance based on the reduction of similar nitro-aromatic compounds. Common methods for the reduction of 2-(4-nitrophenyl)propanenitrile involve catalytic hydrogenation with palladium on carbon or Raney nickel catalysts under hydrogen pressure, often resulting in excellent yields ranging from 85% to 95%.[1]
Below is a summary of expected performance for commonly used catalysts in the reduction of aromatic nitro compounds, which can serve as a baseline for the reduction of 2-(4-nitrophenyl)propanenitrile.
| Catalyst | Typical Reducing Agent | Typical Solvent | Temperature (°C) | Pressure (atm) | Typical Yield Range (%) | Selectivity Notes |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Ethanol, Ethyl Acetate | 25 - 80 | 1 - 50 | 85 - 95+ | Generally high selectivity for the nitro group reduction. The nitrile group is typically stable under these conditions. |
| Raney Nickel | Hydrogen gas (H₂) | Ethanol, Methanol | 25 - 100 | 1 - 100 | 85 - 95 | Effective for nitro group reduction. The nitrile group can also be reduced under more forcing conditions (higher temperature and pressure).[1] |
| Platinum(IV) Oxide (PtO₂) | Hydrogen gas (H₂) | Ethanol, Acetic Acid | 25 - 80 | 1 - 50 | High | Adam's catalyst is a powerful hydrogenation catalyst. Careful control of conditions is needed to avoid nitrile reduction. |
| Tin(II) Chloride (SnCl₂) | HCl/Ethanol | Ethanol | Reflux | Atmospheric | Moderate to High | A classic method for nitro group reduction that is highly selective and does not affect the nitrile group. |
| Iron (Fe) in Acetic Acid | Acetic Acid | Acetic Acid/Water | Reflux | Atmospheric | Good to High | A cost-effective and selective method for nitro group reduction. |
Experimental Protocols
Detailed methodologies for the key catalytic reductions are provided below. These protocols are based on standard laboratory procedures for similar transformations and should be adapted and optimized for specific experimental setups.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This procedure outlines a standard method for the reduction of a nitro group using a Pd/C catalyst and a hydrogen balloon.
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (balloon)
-
Celite®
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar, add 2-(4-nitrophenyl)propanenitrile and the solvent (e.g., Methanol).
-
Carefully add 10% Pd/C to the flask under a stream of inert gas. The catalyst should be handled with care as it can be pyrophoric.[2]
-
Seal the flask with septa.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Evacuate the flask and then introduce hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, carefully purge the flask with inert gas to remove any remaining hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be kept wet with the solvent to prevent the catalyst from igniting in air.[3]
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography.
Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of a nitro group using Raney Nickel.
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or Methanol)
-
Hydrogen gas (from a cylinder or balloon)
-
Celite®
Procedure:
-
In a hydrogenation flask or a suitable pressure reactor, add 2-(4-nitrophenyl)propanenitrile and the solvent (e.g., Ethanol).
-
Carefully add the Raney Nickel slurry. Raney Nickel is pyrophoric and must be handled under a liquid.
-
Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Raney Nickel. The filter cake must be kept wet.
-
Wash the Celite pad with the solvent.
-
The filtrate is then concentrated under reduced pressure to yield the product.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
The following diagram illustrates the general workflow for the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile.
Caption: General workflow for the catalytic hydrogenation of 2-(4-nitrophenyl)propanenitrile.
Logical Relationship of Catalyst Selection
The choice of catalyst often depends on the desired selectivity and reaction conditions. The following diagram illustrates the logical considerations for selecting a catalyst for the reduction of 2-(4-nitrophenyl)propanenitrile.
Caption: Decision tree for catalyst selection in the reduction of 2-(4-nitrophenyl)propanenitrile.
References
"LC-MS method for the identification and quantification of 2-(4-Aminophenyl)propanenitrile"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2-(4-Aminophenyl)propanenitrile, a key intermediate in various synthetic processes. We will explore a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and compare its performance characteristics with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented is based on established methods for structurally similar aromatic amines and nitriles, providing a robust framework for analytical method development and selection.
Introduction to this compound and Analytical Challenges
This compound is a bifunctional molecule containing both a primary aromatic amine and a nitrile group. This unique structure presents specific challenges for analytical quantification. The polar nature of the amino group can lead to poor peak shape and retention in traditional reversed-phase chromatography, while the nitrile group's reactivity needs to be considered during sample preparation and analysis. Accurate and sensitive quantification is crucial for process monitoring, impurity profiling, and quality control in pharmaceutical and chemical manufacturing.
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the proposed method of choice for the sensitive and selective quantification of this compound due to its high specificity and ability to analyze complex matrices with minimal sample cleanup. Based on methods developed for similar compounds like 4-aminobenzonitrile, a robust LC-MS/MS method can be established.[1]
Experimental Protocol: Proposed LC-MS/MS Method
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute to prepare calibration standards.
-
Sample Extraction (from a biological matrix): To 100 µL of the sample matrix (e.g., plasma), add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good retention and separation of the aromatic compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be optimal for the primary amine group.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte and one for the internal standard to ensure specificity and accurate quantification. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusion of a standard solution and performing collision-induced dissociation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Visualizing the LC-MS/MS Workflow
Alternative Analytical Methods
While LC-MS/MS is the recommended approach, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar aromatic amines like this compound can be challenging due to poor peak shape.[2] Therefore, a derivatization step is often necessary to increase volatility and improve chromatographic performance.
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix using a suitable organic solvent.
-
Derivatization: The extracted analyte is derivatized to make it more amenable to GC analysis. A common approach for primary amines is acylation, for example, using pentafluoropropionic anhydride (PFPA).[2] This converts the polar amino group into a less polar and more volatile amide.
-
Internal Standard: An appropriate internal standard, such as a deuterated analog, should be added before extraction to correct for variability.[2]
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless or on-column injection.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption.[3] It is particularly well-suited for the analysis of charged species, making it a viable alternative for the protonated form of this compound.
1. Sample Preparation:
-
Samples are typically diluted in the background electrolyte or a low-conductivity buffer. For trace analysis, online concentration techniques like field-amplified sample stacking can be employed to enhance sensitivity.[4][5]
2. CE Conditions:
-
CE System: A capillary electrophoresis instrument with a UV or diode array detector (DAD). For higher specificity, coupling with a mass spectrometer (CE-MS) is an option.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the primary amine is protonated and migrates as a cation.[6]
-
Separation Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 240 nm).
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the assay, including sensitivity, selectivity, sample throughput, and available instrumentation. The following tables provide a comparative summary of the expected performance of LC-MS/MS, GC-MS, and CE for the quantification of this compound, based on data from structurally similar compounds.
Table 1: Quantitative Performance Comparison
| Parameter | Proposed LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CZE-UV) |
| Limit of Detection (LOD) | ~0.03 ng/mL[1] | Mid-femtogram range[7] | ~0.3 - 1 µg/L (ppb)[3][8] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[1] | Low pg/mL range | ~1 - 5 µg/L (ppb)[3][8] |
| Linearity Range | 0.1 - 100 ng/mL[1] | pg/mL to ng/mL range | 1 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995 | > 0.998[4] |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% | 90 - 110% |
Table 2: Methodological Comparison
| Feature | Proposed LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CZE-UV) |
| Selectivity | Very High (based on mass transitions) | High (based on mass fragmentation) | Moderate (based on migration time and UV spectrum) |
| Sample Throughput | High | Moderate (derivatization adds time) | High |
| Sample Preparation | Simple (protein precipitation) | More complex (extraction and derivatization) | Very simple (dilution) |
| Matrix Effects | Potential for ion suppression/enhancement | Can be significant, reduced by derivatization | Generally lower than LC-MS |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Solvent Consumption | Low | Low | Very Low |
Logical Relationship of Method Selection
Conclusion
For the identification and quantification of this compound, an LC-MS/MS method is highly recommended due to its superior sensitivity, selectivity, and applicability to complex sample matrices without the need for cumbersome derivatization steps. This makes it particularly suitable for demanding applications in drug development and quality control where low detection limits and high accuracy are paramount.
GC-MS offers a robust alternative, especially when high sensitivity is required and instrumentation is readily available. However, the necessity of a derivatization step adds complexity and time to the sample preparation process.
Capillary Electrophoresis stands out as a cost-effective and high-throughput technique with minimal solvent consumption. It is an excellent choice for routine analysis of simpler matrices where the required sensitivity is within the µg/L range.
The selection of the most appropriate method will ultimately depend on the specific analytical needs, sample complexity, and available resources. This guide provides the foundational information and comparative data to make an informed decision for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of aniline and its derivatives in environmental water by capillary electrophoresis with on-line concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of seven aromatic amines in hair dyes by capillary electrophoresis coupled with field-amplified sample stacking] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(4-Aminophenyl)propanenitrile and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-(4-Aminophenyl)propanenitrile alongside other key aniline derivatives. The reactivity of aniline and its derivatives is of paramount importance in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The amino group strongly influences the reactivity of the aromatic ring, and the nature of other substituents can further modulate this effect. This document presents quantitative data to compare the basicity and electronic effects of various substituents and provides a detailed experimental protocol for a common transformation of aniline derivatives.
Data Presentation: Comparison of Basicity and Electronic Effects
The reactivity of an aniline derivative in electrophilic aromatic substitution is significantly influenced by the electronic properties of its substituents. A common way to quantify these effects is through the acid dissociation constant (pKa) of the conjugate acid and the Hammett substituent constant (σ).
The pKa value of the anilinium ion is a measure of the basicity of the aniline. A higher pKa indicates a more basic aniline, which is generally more reactive towards electrophiles. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic aniline (lower pKa).[1]
The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on the reactivity of a benzene ring. A negative σ value indicates an electron-donating group, which activates the ring towards electrophilic attack. A positive σ value signifies an electron-withdrawing group, which deactivates the ring.
Below is a table comparing the pKa and Hammett constants for this compound and other para-substituted aniline derivatives.
| Substituent (para-) | Hammett Constant (σp) | pKa of Conjugate Acid |
| -NH₂ | -0.66[2] | 6.08 |
| -OCH₃ | -0.27[2] | 5.34 |
| -CH₃ | -0.17[2] | 5.08 |
| -H | 0.00[2] | 4.60 |
| -CH₂CN | ~0.16 (estimated) | 4.25 (for 4-aminophenylacetonitrile)[3] |
| -CH(CH₃)CN | ~0.15 (estimated) | ~4.3 (estimated) |
| -Cl | 0.23[2] | 3.98 |
| -Br | 0.23[2] | 3.91 |
| -CN | 0.66[2] | 1.74 |
| -NO₂ | 0.78[2] | 1.00 |
Note: The Hammett constant for the -CH(CH₃)CN group is estimated to be slightly less electron-withdrawing than -CH₂CN due to the weak electron-donating effect of the additional methyl group. The pKa for this compound is estimated based on the value for 4-aminophenylacetonitrile, with a slight expected increase in basicity due to the methyl group.
Experimental Protocols: Synthesis of an Azo Dye from an Aniline Derivative
Azo dyes are a large and important class of colored organic compounds, and their synthesis is a classic example of a reaction involving aniline derivatives. The following protocol describes the two-step synthesis of an azo dye, which involves the diazotization of an aniline derivative followed by coupling with a suitable aromatic compound.
Step 1: Diazotization of a Primary Aromatic Amine
This step converts the primary aromatic amine into a diazonium salt. This intermediate is often unstable at room temperature and is typically prepared in situ at 0-5 °C.
Materials:
-
Aniline derivative (e.g., this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve one molar equivalent of the aniline derivative in a mixture of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution with continuous stirring. It is crucial to maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.[1][4]
Step 2: Azo Coupling
The freshly prepared diazonium salt is then reacted with an electron-rich coupling agent, such as a phenol or another aniline, to form the azo dye.
Materials:
-
Diazonium salt solution from Step 1
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (if the coupling agent is a phenol)
-
Distilled Water
-
Ice
Procedure (using 2-naphthol as the coupling agent):
-
In a separate beaker, dissolve one molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[4]
-
A colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an azo dye.
The reactivity of the aniline derivative in the initial diazotization step and the subsequent coupling reaction is influenced by the electronic nature of its substituents. Generally, electron-donating groups on the aniline ring increase the rate of electrophilic attack by the nitrosating agent during diazotization. The electronic properties of both the diazonium salt and the coupling agent affect the rate and efficiency of the azo coupling step.
References
A Spectroscopic Showdown: Unveiling the Transformation of 2-(4-Nitrophenyl)propanenitrile to its Amino Counterpart
A detailed spectroscopic comparison of 2-(4-aminophenyl)propanenitrile and its nitro precursor, 2-(4-nitrophenyl)propanenitrile, reveals key structural changes evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the spectral data, offering valuable insights for researchers in drug development and organic synthesis.
The transformation from a nitro to an amino group is a fundamental process in the synthesis of a vast array of pharmaceutical compounds and functional materials. Understanding the spectroscopic signatures of both the precursor and the product is crucial for reaction monitoring, quality control, and structural elucidation. This guide focuses on the comparative analysis of 2-(4-nitrophenyl)propanenitrile and its corresponding amine, this compound.
Spectroscopic Data Summary
The key spectroscopic data for 2-(4-nitrophenyl)propanenitrile and this compound are summarized in the tables below. These values highlight the distinct differences arising from the reduction of the nitro group to an amino group.
| Spectroscopic Data | 2-(4-Nitrophenyl)propanenitrile | This compound |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₁₀N₂ |
| Molecular Weight | 176.17 g/mol [1] | 146.19 g/mol [2] |
| Mass Spectrum (m/z) | 176 (M⁺) | 146 (M⁺) |
Table 1. General Properties and Mass Spectrometry Data.
| ¹H NMR | 2-(4-Nitrophenyl)propanenitrile (Predicted) | This compound (Predicted) |
| Aromatic Protons (ortho to NO₂/NH₂) (ppm) | ~8.2 (d) | ~7.1 (d) |
| Aromatic Protons (meta to NO₂/NH₂) (ppm) | ~7.5 (d) | ~6.7 (d) |
| Methine Proton (-CH(CN)-) (ppm) | ~4.0 (q) | ~3.7 (q) |
| Methyl Protons (-CH₃) (ppm) | ~1.7 (d) | ~1.5 (d) |
| Amino Protons (-NH₂) (ppm) | - | ~3.5 (s, broad) |
Table 2. Predicted ¹H NMR Chemical Shifts (δ) in ppm. Note: Actual experimental values may vary slightly.
| ¹³C NMR | 2-(4-Nitrophenyl)propanenitrile (Predicted) | This compound (Predicted) |
| Quaternary Carbon (C-NO₂/C-NH₂) (ppm) | ~147 | ~145 |
| Aromatic Carbons (ortho to NO₂/NH₂) (ppm) | ~124 | ~129 |
| Aromatic Carbons (meta to NO₂/NH₂) (ppm) | ~129 | ~115 |
| Quaternary Carbon (C-CH(CN)-) (ppm) | ~140 | ~125 |
| Methine Carbon (-CH(CN)-) (ppm) | ~30 | ~30 |
| Nitrile Carbon (-CN) (ppm) | ~118 | ~120 |
| Methyl Carbon (-CH₃) (ppm) | ~20 | ~21 |
Table 3. Predicted ¹³C NMR Chemical Shifts (δ) in ppm. Note: Actual experimental values may vary slightly.
| IR Spectroscopy | 2-(4-Nitrophenyl)propanenitrile | This compound |
| N-H Stretch (cm⁻¹) | - | 3400-3200 (two bands, medium) |
| C-H Stretch (Aromatic) (cm⁻¹) | ~3100 | ~3050 |
| C-H Stretch (Aliphatic) (cm⁻¹) | ~2900 | ~2950 |
| C≡N Stretch (cm⁻¹) | 2240-2220[3] | 2240-2220[3] |
| NO₂ Asymmetric Stretch (cm⁻¹) | ~1530 | - |
| NO₂ Symmetric Stretch (cm⁻¹) | ~1350 | - |
| C-N Stretch (Aromatic Amine) (cm⁻¹) | - | 1340-1250 |
Table 4. Key Infrared (IR) Absorption Frequencies (cm⁻¹).
Experimental Protocols
A common method for the synthesis of this compound is the reduction of its nitro precursor.[2]
Synthesis of this compound from 2-(4-nitrophenyl)propanenitrile
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve 2-(4-nitrophenyl)propanenitrile in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.
-
Introduce hydrogen gas into the vessel, typically via a balloon or a pressurized system, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of a filter agent (e.g., Celite) to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds is as follows:
References
"validation of an analytical method for 2-(4-Aminophenyl)propanenitrile according to ICH guidelines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(4-Aminophenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability. This document presents detailed experimental protocols and a comparative summary of validation data to assist in selecting the most suitable method for your analytical needs.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The ICH Q2(R1) guideline outlines the validation characteristics needed for various analytical methods, ensuring they are suitable for their intended purpose.[1][2] This guide focuses on the validation of two widely used chromatographic techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with a Flame Ionization Detector (GC-FID), for the analysis of this compound.
Comparative Overview of Analytical Methods
Both RP-HPLC and GC are powerful techniques for the separation and quantification of organic compounds.[3] The choice between them often depends on the analyte's properties, such as volatility, thermal stability, and polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used technique suitable for a broad range of compounds, particularly those that are non-volatile or thermally labile.[3] For this compound, an aromatic amine with moderate polarity, RP-HPLC with UV detection is a highly suitable method.
-
Gas Chromatography (GC) is an effective method for the analysis of volatile and semi-volatile compounds.[3] this compound can be analyzed by GC, typically after derivatization to improve its volatility and thermal stability, although direct analysis is also possible under optimized conditions.
The following sections provide a detailed comparison of these two methods based on their validation in line with ICH guidelines.
Data Presentation: Summary of Validation Parameters
The performance of the RP-HPLC and GC-FID methods for the analysis of this compound is summarized in the tables below.
Table 1: Validation Data for RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results | Complies |
Table 2: Validation Data for GC-FID Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9991 |
| Range | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 102.1% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.5 µg/mL |
| Robustness | No significant impact on results | Complies |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
RP-HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.01M Phosphate Buffer pH 6.8 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Experiments:
-
Specificity: The specificity of the method was evaluated by injecting the blank (diluent), a standard solution of this compound, and a sample solution spiked with potential impurities (e.g., starting materials, by-products). The chromatograms were examined for any interference at the retention time of the analyte.
-
Linearity: A series of at least five concentrations of this compound (ranging from 50 to 150 µg/mL) were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions of the analyte were injected, and the concentrations that yielded S/N ratios of approximately 3 and 10 were determined as the LOD and LOQ, respectively.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The effect of these changes on the system suitability parameters was observed.
GC-FID Method
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness)
Chromatographic Conditions:
-
Carrier Gas: Nitrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode)
Validation Experiments:
-
Specificity: Similar to the HPLC method, specificity was assessed by injecting the blank, a standard solution, and a spiked sample to ensure no co-eluting peaks interfered with the analyte.
-
Linearity: A series of at least five concentrations of this compound (ranging from 10 to 100 µg/mL) were prepared and injected. The linearity was evaluated by plotting the peak area against the concentration and calculating the correlation coefficient.
-
Accuracy: Accuracy was determined by analyzing samples of a known concentration at three different levels and calculating the percentage recovery.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution were performed to determine the intra-day precision.
-
Intermediate Precision: The analysis was repeated on a different day to establish inter-day precision.
-
-
LOD and LOQ: The LOD and LOQ were determined by injecting a series of decreasing concentrations of the analyte and establishing the concentrations that produced a signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Robustness: The robustness of the GC method was tested by making small variations in parameters such as the carrier gas flow rate and the oven temperature ramp rate.
Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method according to ICH guidelines.
Caption: Performance comparison of RP-HPLC and GC-FID methods.
References
Comparative Guide to Cross-Reactivity of Antibodies Targeting 2-(4-Aminophenyl)propanenitrile Derivatives
Disclaimer: Publicly available experimental data on the cross-reactivity of antibodies specifically raised against 2-(4-Aminophenyl)propanenitrile are scarce. This guide provides a comprehensive methodological framework and illustrative, hypothetical data for researchers, scientists, and drug development professionals. The experimental protocols and data are based on established principles of immunoassay development for small molecules (haptens) and are intended to serve as a template for designing and interpreting cross-reactivity studies.
Introduction to Hapten-Specific Antibodies
Small molecules, such as this compound, are generally not immunogenic on their own. To elicit an antibody response, these molecules, known as haptens, must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting hapten-carrier conjugate can then be used to immunize an animal model to produce antibodies.
The specificity of the resulting antibodies is a critical parameter, determining their utility in various applications like immunoassays for drug monitoring, diagnostics, or therapeutic development. Cross-reactivity studies are essential to define this specificity by measuring the antibody's ability to bind to structurally related compounds. High specificity is crucial to avoid false-positive results or off-target effects.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical, yet plausible, cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is derived from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Cross-reactivity is typically quantified by comparing the concentration of the competitor compound required to inhibit 50% of the antibody binding (IC50) to the IC50 of the target analyte.
Calculation of Cross-Reactivity (%CR):
%CR = (IC50 of Target Analyte / IC50 of Competing Compound) x 100%
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-2-(4-Aminophenyl)propanenitrile Antibody
| Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | Target Analyte
| 25.0 | 100 |
| 2-(4-Aminophenyl)-2-methylpropanenitrile |
| 75.0 | 33.3 |
| 2-(4-Nitrophenyl)propanenitrile |
| 550.0 | 4.5 |
| 2-(4-Chlorophenyl)propanenitrile |
| 1,200.0 | 2.1 |
| 4-Aminophenylacetonitrile | 2,500.0 | 1.0 | |
| 2-Phenylpropanenitrile | > 10,000 | < 0.25 | |
| Aniline | > 10,000 | < 0.25 |
Note: The structures shown are representative and may not be exact chemical drawings. IC50 values are hypothetical.
Experimental Protocols
A successful cross-reactivity study relies on robust and well-defined experimental protocols. The following sections detail the key methodologies.
To generate antibodies, the hapten (this compound) must be activated and conjugated to a carrier protein. The primary amino group on the phenyl ring is a common site for conjugation.
-
Hapten Derivatization: A bifunctional linker, such as succinic anhydride, is reacted with the amino group of this compound to introduce a terminal carboxyl group. This creates an active ester intermediate.
-
Carrier Protein Conjugation: The carboxylated hapten is then coupled to the amine groups (e.g., lysine residues) of a carrier protein like KLH using carbodiimide chemistry, typically with N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purification and Characterization: The resulting conjugate (e.g., 2-APP-KLH) is purified by dialysis to remove unreacted hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
The competitive ELISA is a standard method for assessing the specificity and cross-reactivity of antibodies against small molecules.
-
Materials:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to a different carrier protein (e.g., BSA) to avoid anti-carrier protein responses.
-
Primary Antibody: Polyclonal or monoclonal antibody raised against the immunogen (e.g., anti-2-APP-KLH).
-
Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).
-
Standards: this compound and potential cross-reactants.
-
Buffers: Coating buffer, washing buffer, blocking buffer, assay buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2 M H₂SO₄.
-
-
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen (e.g., 1-5 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed with washing buffer to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer for 1-2 hours at room temperature.
-
Competition: A fixed, predetermined concentration of the primary antibody is mixed with varying concentrations of the standard (target analyte) or the competing compounds. This mixture is added to the wells and incubated for 1-2 hours at 37°C.
-
Washing: Plates are washed to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed to remove the unbound secondary antibody.
-
Substrate Reaction: The substrate solution is added, and the plate is incubated in the dark until sufficient color develops.
-
Stopping Reaction: The enzyme reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance (optical density) is measured at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A standard curve is generated by plotting absorbance against the concentration of the target analyte. The IC50 values for the target and each competitor are determined from their respective inhibition curves.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in a cross-reactivity study.
Caption: Workflow for Hapten Activation and Immunogen Synthesis.
Caption: Step-by-step workflow for the competitive ELISA protocol.
A Comparative Analysis of the Biological Activity of Aminophenylpropanenitrile Isomers: A Framework for Investigation
Introduction
The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The ortho-, meta-, and para-isomers of aminophenylpropanenitrile represent a valuable model system for exploring these structure-activity relationships (SAR). The location of the amino group can alter the molecule's polarity, basicity, and steric profile, which in turn can affect its interaction with biological targets such as enzymes and receptors. This guide outlines a proposed comparative study to elucidate the differential biological activities of these three isomers, providing hypothetical experimental designs and data presentation formats to guide future research.
While direct data is lacking, the broader chemical space of substituted phenylpropanenitriles has been explored in various therapeutic contexts. For instance, derivatives have been investigated for their potential as enzyme inhibitors and for other pharmacological activities. Understanding the specific contributions of the amino group's position is a critical step in the rational design of more potent and selective therapeutic agents based on this scaffold.
Hypothetical Comparative Biological Activity Data
The following table illustrates how quantitative data from a comparative study of ortho-, meta-, and para-aminophenylpropanenitrile could be presented. The values are hypothetical and serve as a template for reporting experimental findings.
| Isomer | Target Enzyme X Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) in HEK293 Cells | Antibacterial Activity (MIC, µg/mL) against E. coli |
| ortho-aminophenylpropanenitrile | 85.3 ± 7.2 | > 100 | > 128 |
| meta-aminophenylpropanenitrile | 22.5 ± 3.1 | 75.4 ± 5.9 | 64 |
| para-aminophenylpropanenitrile | 5.8 ± 1.1 | 28.1 ± 2.5 | 32 |
Experimental Protocols
A comprehensive comparative study would involve a battery of assays to screen for various biological activities. Below are detailed methodologies for key experiments that could be employed.
Enzyme Inhibition Assay (Hypothetical Target: Kinase Y)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against a representative kinase enzyme.
-
Materials: Recombinant human Kinase Y, ATP, substrate peptide (e.g., a fluorescently labeled peptide), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ortho-, meta-, and para-aminophenylpropanenitrile stock solutions in DMSO, and a positive control inhibitor.
-
Procedure:
-
Prepare a serial dilution of each aminophenylpropanenitrile isomer in the kinase assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 20 µL of the Kinase Y enzyme solution (final concentration, e.g., 1 nM) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP (final concentration, e.g., 10 µM) and the fluorescently labeled substrate peptide (final concentration, e.g., 1 µM).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence signal on a plate reader to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Cell Viability (Cytotoxicity) Assay
-
Objective: To assess the cytotoxicity of the isomers against a human cell line (e.g., HEK293).
-
Materials: HEK293 cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., resazurin-based).
-
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with serial dilutions of the aminophenylpropanenitrile isomers for 48 hours.
-
Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) values from the dose-response curves.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a bacterial strain (e.g., Escherichia coli).
-
Materials: E. coli (e.g., ATCC 25922), Mueller-Hinton Broth (MHB), test compounds, and a positive control antibiotic (e.g., ampicillin).
-
Procedure:
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate containing MHB.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
The following diagrams illustrate a general workflow for a comparative biological activity study and a representative signaling pathway that could be investigated.
Caption: A generalized workflow for the comparative biological screening of chemical isomers.
Caption: A representative G-protein coupled receptor (GPCR) signaling pathway.
"benchmarking the synthesis of 2-(4-Aminophenyl)propanenitrile against alternative routes"
A Comparative Guide to the Synthesis of 2-(4-Aminophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of two primary synthetic routes to this compound, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the classical approach involving the reduction of a nitro precursor and an alternative strategy utilizing the Strecker synthesis. The objective is to furnish researchers with the necessary data to select the most appropriate synthetic route based on factors such as yield, reaction conditions, and starting material availability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two primary synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 2-(4-nitrophenyl)propanenitrile | Route 2: Strecker Synthesis from 4-Aminobenzaldehyde |
| Starting Materials | 2-(4-nitrophenyl)propanenitrile, Reducing Agent (e.g., H₂, Fe) | 4-Aminobenzaldehyde, Cyanide Source (e.g., NaCN), Ammonia Source (e.g., NH₄Cl) |
| Key Transformation | Reduction of a nitro group to an amine | Formation of an α-aminonitrile from an aldehyde |
| Typical Yield | 85-95% (Catalytic Hydrogenation) | 75-85% (Estimated) |
| Reaction Time | 2-6 hours | 12-24 hours |
| Reaction Temperature | 25-50°C | Room Temperature |
| Catalyst/Reagent | Pd/C, Raney Nickel, Fe, SnCl₂ | None required for the main reaction, mild acid for workup |
| Purity of Crude Product | Generally high, requires recrystallization | Moderate, requires chromatographic purification |
| Scalability | Well-established for large-scale industrial production | Feasible for lab-scale, can be scaled with process optimization |
| Green Chemistry Aspect | Catalytic hydrogenation is relatively clean; metal reductions can generate significant waste | Use of toxic cyanide salts is a major drawback |
Table 2: Comparison of Reagents and Conditions
| Route | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Reported Yield (%) |
| 1A: Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | 30-45 | 3-4 | 4 | ~90 |
| 1B: Metal Reduction | Iron powder, NH₄Cl | 75% Ethanol | Reflux | Atmospheric | 4-6 | ~88 |
| 2: Strecker Synthesis | NaCN, NH₄Cl | Aqueous Methanol | 20-25 | Atmospheric | 12-24 | 75-85 (Estimated) |
Experimental Protocols
Route 1: Reduction of 2-(4-nitrophenyl)propanenitrile
This route is a widely employed method for the synthesis of aromatic amines due to its high efficiency and the commercial availability of the nitro precursor.
A. Catalytic Hydrogenation
This method offers high yields and purity with a clean reaction profile.
-
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas (H₂)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
In a pressure reactor, a solution of 2-(4-nitrophenyl)propanenitrile (1 equivalent) in ethanol is prepared.
-
10% Pd/C (typically 1-5 mol%) is carefully added to the solution.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 3-4 atm).
-
The reaction mixture is stirred at a temperature of 30-45°C for approximately 4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
-
B. Metal-Mediated Reduction
An alternative to catalytic hydrogenation that avoids the use of high-pressure hydrogen gas.
-
Materials:
-
2-(4-nitrophenyl)propanenitrile
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
75% Aqueous Ethanol
-
Ethyl acetate
-
-
Procedure:
-
A mixture of 2-(4-nitrophenyl)propanenitrile (1 equivalent), iron powder (typically 3-4 equivalents), and a catalytic amount of 10% aqueous ammonium chloride in 75% ethanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux and stirred vigorously for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.
-
Purification is achieved through recrystallization from ethanol.[1]
-
Route 2: Strecker Synthesis from 4-Aminobenzaldehyde
This route offers a convergent approach, constructing the aminonitrile functionality in a one-pot reaction from an aldehyde.
-
Materials:
-
4-Aminobenzaldehyde
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Aqueous Methanol
-
Diethyl ether
-
Silica gel for column chromatography
-
-
Procedure:
-
In a well-ventilated fume hood, 4-aminobenzaldehyde (1 equivalent) is dissolved in a mixture of methanol and water.
-
Ammonium chloride (1.2 equivalents) is added to the solution, followed by the slow, portion-wise addition of sodium cyanide (1.1 equivalents) at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude α-aminonitrile.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
-
Visualized Synthesis Pathways
The following diagrams illustrate the logical flow of the two benchmarked synthetic routes.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Step-by-step experimental workflows for each synthetic route.
References
Confirming the Empirical Formula of 2-(4-Aminophenyl)propanenitrile: A Comparative Guide to Elemental Analysis and High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's empirical formula is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of two primary analytical techniques for this purpose—Combustion-Based Elemental Analysis (CHN Analysis) and High-Resolution Mass Spectrometry (HRMS)—using 2-(4-Aminophenyl)propanenitrile (C₉H₁₀N₂) as the subject compound.
Introduction to Empirical Formula Confirmation
This compound, with a molecular formula of C₉H₁₀N₂, is an organic compound featuring an aminophenyl group attached to a propanenitrile moiety.[1][2][3] Verifying its elemental composition is essential to ensure the purity and structural integrity of a synthesized batch. The two most common methods for this verification are elemental analysis, which directly measures the mass percentages of carbon, hydrogen, and nitrogen, and HRMS, which provides a highly accurate mass measurement of the molecule, from which the elemental formula can be deduced.
Data Presentation: Comparing Analytical Techniques
The theoretical elemental composition of this compound (Molecular Weight: 146.19 g/mol ) is calculated as:
-
Carbon (C): 73.95%
-
Hydrogen (H): 6.89%
-
Nitrogen (N): 19.16%
A comparison of expected experimental results from both CHN analysis and HRMS is presented below.
Table 1: Hypothetical Experimental Data for this compound (C₉H₁₀N₂) Verification
| Parameter | Theoretical Value | Elemental Analysis (CHN) | High-Resolution Mass Spectrometry (HRMS) |
| % Carbon | 73.95% | 73.81% | N/A |
| % Hydrogen | 6.89% | 6.95% | N/A |
| % Nitrogen | 19.16% | 19.08% | N/A |
| Deviation from Theory | N/A | C: -0.14%, H: +0.06%, N: -0.08% | N/A |
| Meets Acceptance Criteria (±0.4%) | N/A | Yes | N/A |
| Exact Mass [M+H]⁺ | 147.09170 | N/A | 147.09165 |
| Mass Accuracy | N/A | N/A | -0.34 ppm |
| Meets Acceptance Criteria (<5 ppm) | N/A | N/A | Yes |
Table 2: Performance Comparison of Elemental Analysis vs. HRMS
| Feature | Elemental Analysis (CHN) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Combustion and detection of resulting elemental gases.[4][5][6] | Precise measurement of mass-to-charge ratio.[7][8] |
| Primary Output | Percentage composition of C, H, N, S.[9] | High-accuracy m/z value. |
| Accuracy | Typically requires results within ±0.4% of theoretical values.[10][11] | Typically requires mass accuracy < 5 ppm.[10][11] |
| Sample Requirement | 2-10 mg of solid, homogeneous, and dry sample.[12] | ~1 ng of sample, often in solution.[13] |
| Analysis Time | 6-10 minutes per sample, after preparation.[6][13] | Very fast, often seconds per sample.[13] |
| Cost | Generally lower instrument and operational cost.[4][9] | Higher initial instrument investment. |
| Key Advantage | Direct, quantitative measure of elemental content; robust and reliable for purity assessment.[4][5] | Extremely high sensitivity and provides molecular weight information; suitable for complex mixtures.[8][13] |
Experimental Protocols
Elemental Analysis (CHN Combustion Method)
This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of this compound using a CHN elemental analyzer.
a) Sample Preparation:
-
Ensure the this compound sample is homogeneous and free of contaminants. If necessary, grind the solid material into a fine powder.[12]
-
Dry the sample thoroughly to a constant weight, typically in a vacuum oven at a mild temperature, to remove any residual moisture which can affect hydrogen and oxygen (if measured) percentages.[12][14]
-
Using a microbalance, accurately weigh 2-5 mg of the dried sample into a tin or silver capsule.[4][15]
-
Crimp and seal the capsule to ensure no sample is lost and to prepare it for introduction into the analyzer.[15] For volatile or hygroscopic samples, a gas-tight sealing press is recommended.[14]
b) Instrument Analysis:
-
The CHNS analysis is based on the high-temperature combustion of the sample in an oxygen-rich environment (around 1000-1150°C), following the Pregl-Dumas method.[5][15]
-
This combustion process converts the carbon, hydrogen, and nitrogen within the sample into their gaseous forms: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), along with nitrogen oxides (NₓOᵧ).[6][15]
-
The resulting gas mixture is carried by a helium stream through a reduction chamber containing copper, which reduces any nitrogen oxides to N₂ and removes excess oxygen.[9]
-
The mixture of CO₂, H₂O, and N₂ then passes through a series of absorbent traps or a gas chromatography column to separate the individual gases.[4][5]
-
A thermal conductivity detector (TCD) measures the concentration of each gas. The detector provides a signal proportional to the concentration of the elemental gas relative to the helium carrier gas.[15]
c) Data Analysis:
-
The instrument's software, calibrated with a known standard (e.g., acetanilide), compares the detector signals from the sample to those of the standard.
-
Using the initial sample weight, the software calculates the percentage by weight of carbon, hydrogen, and nitrogen in the original sample.[15]
-
The experimental percentages are then compared to the theoretical values calculated from the proposed empirical formula (C₉H₁₀N₂). A deviation of less than ±0.4% is generally considered acceptable for confirmation.[10][11]
High-Resolution Mass Spectrometry (HRMS)
This protocol provides a general methodology for empirical formula confirmation using HRMS.
a) Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.
-
Filter the solution if any particulate matter is present.
b) Instrument Analysis:
-
Introduce the sample solution into the HRMS instrument, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionize the sample using an appropriate technique. For this compound, electrospray ionization (ESI) in positive ion mode would be effective, generating the protonated molecule [M+H]⁺.
-
The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
The analyzer measures the mass-to-charge ratio (m/z) of the ions with very high accuracy (typically to four or more decimal places).
c) Data Analysis:
-
Identify the m/z value for the ion of interest (e.g., the [M+H]⁺ ion).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass. The software generates a list of possible formulas within a specified mass tolerance.
-
The proposed formula (C₉H₁₀N₂H⁺ for the protonated ion) should have a calculated exact mass that matches the measured mass with an error of less than 5 parts per million (ppm).
-
The isotopic pattern of the measured ion can also be compared to the theoretical pattern for the proposed formula to provide an additional layer of confirmation.[16]
Visualizations
The following diagrams illustrate the workflows for confirming an empirical formula using the described techniques.
Caption: Workflow for CHN Elemental Analysis.
Caption: Logical comparison of formula confirmation pathways.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 28694-90-8 [smolecule.com]
- 3. This compound | 28694-90-8 | Benchchem [benchchem.com]
- 4. mt.com [mt.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emsl.pnnl.gov [emsl.pnnl.gov]
- 9. measurlabs.com [measurlabs.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epfl.ch [epfl.ch]
- 13. cires1.colorado.edu [cires1.colorado.edu]
- 14. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 15. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 16. Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Aminophenyl)propanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-(4-Aminophenyl)propanenitrile (CAS: 28694-90-8), ensuring the protection of personnel and the environment.
This document outlines the necessary precautions, procedural steps, and regulatory considerations for managing waste containing this compound. Adherence to these guidelines is paramount for maintaining a safe and compliant research environment.
Key Chemical and Safety Data
A thorough understanding of the properties and hazards associated with this compound is the first step in its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 28694-90-8 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 55-57ºC | [3] |
| Boiling Point | 306.1ºC at 760 mmHg | [3] |
| Density | 1.081 g/cm³ | [3] |
| Signal Word | Warning | |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Experimental Protocol for Disposal
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4]
2. Waste Segregation and Collection:
-
Isolate Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, filter paper), and spill cleanup materials, must be collected as hazardous waste.
-
Containerization: Place the waste into a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[4]
3. Storage:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated and secure SAA within the laboratory.
-
Storage Conditions: The storage area should be a well-ventilated location, away from heat, sparks, and open flames.[4] Keep the container tightly closed except when adding waste.
4. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into the hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material into the sealed waste container.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
5. Final Disposal:
-
Waste Pickup: Once the waste container is full, arrange for a pickup from your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required waste disposal manifests and documentation as per institutional and local regulations.
-
Recommended Disposal Method: The recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(4-Aminophenyl)propanenitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Aminophenyl)propanenitrile (CAS Number: 28694-90-8). Adherence to these protocols is essential for ensuring personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE) Summary
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.
Quantitative Data for Personal Protective Equipment
The following tables summarize the recommended personal protective equipment for handling this compound.
| Eye and Face Protection | Standard | Specific Recommendations |
| Safety Glasses | ANSI Z87.1-1989 | Should be worn for all procedures. |
| Chemical Splash Goggles | ANSI Z87.1-1989 | Required when there is a risk of splashing. |
| Face Shield | ANSI Z87.1-1989 | Recommended to be worn over safety glasses for procedures with a high risk of splashing or explosion. |
| Hand Protection | Material | Minimum Thickness | Recommendation |
| Disposable Gloves | Nitrile Rubber | 4 mil | Suitable for incidental contact.[1][2] |
| Heavy-Duty Gloves | Nitrile Rubber | 8 mil or heavier | Recommended for extended contact or direct immersion.[2] |
| Double Gloving | Nitrile Rubber | 8 mil | Recommended for handling highly contaminated materials or when extra protection is needed.[2] |
| Respiratory Protection | Condition | Respirator Type |
| Potential for Aerosol Generation or Dust | N/A | NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., organic vapor). |
| Unknown or High Concentrations | N/A | Supplied-air respirator or self-contained breathing apparatus (SCBA) operated in a positive-pressure mode. |
| Protective Clothing | Type | Material |
| Lab Coat | Standard | Cotton or flame-resistant material (e.g., Nomex®). |
| Chemical-Resistant Apron | As needed | Material resistant to chemicals being used. |
| Coveralls | As needed | Disposable or chemical-resistant suits for large-scale operations or significant spill risk. |
Experimental Protocols: PPE Procedures
Donning Personal Protective Equipment (PPE)
A systematic approach to putting on PPE is crucial to ensure complete protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coveralls: Put on a lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat or gown. If double-gloving, don the first pair, then the second.
Doffing Personal Protective Equipment (PPE)
The removal of PPE should be done carefully to avoid cross-contamination.
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner.
-
Gown/Coveralls: Unfasten the gown and roll it down from the shoulders, turning it inside out as it is removed.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield or goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is critical to prevent exposure to hazardous materials.
-
Segregation: All disposable PPE should be considered contaminated and segregated from regular trash.
-
Waste Container: Place all contaminated PPE in a designated, labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed before removal from the laboratory.
-
Local Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Spill and Leak Procedures
-
Minor Spills:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into an appropriate container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency personnel.
-
Prevent entry into the area.
-
Allow only trained personnel with appropriate PPE to handle the cleanup.
-
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




